molecular formula C7H6Cl2N2O B1296682 3,4-Dichlorobenzohydrazide CAS No. 28036-91-1

3,4-Dichlorobenzohydrazide

Cat. No.: B1296682
CAS No.: 28036-91-1
M. Wt: 205.04 g/mol
InChI Key: VEDIADQJSGNNQE-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzohydrazide is a useful research compound. Its molecular formula is C7H6Cl2N2O and its molecular weight is 205.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523266. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-dichlorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6Cl2N2O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDIADQJSGNNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90309938
Record name 3,4-dichlorobenzohydrazide
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Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28036-91-1
Record name 28036-91-1
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Record name 3,4-dichlorobenzohydrazide
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Record name 3,4-Dichlorobenzhydrazide
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Foundational & Exploratory

Synthesis of 3,4-Dichlorobenzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 3,4-Dichlorobenzohydrazide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Overview of Synthetic Pathways

The synthesis of this compound is most commonly achieved through a two-step process commencing from 3,4-Dichlorobenzoic acid. Two primary pathways are presented, differing in the activation method of the carboxylic acid group: via an acid chloride intermediate or a methyl ester intermediate. Both routes culminate in the reaction with hydrazine hydrate to yield the final product.

Pathway A: Via Acid Chloride Intermediate

This pathway involves the conversion of 3,4-Dichlorobenzoic acid to its more reactive acid chloride derivative, 3,4-Dichlorobenzoyl chloride, which is subsequently reacted with hydrazine hydrate.

Pathway B: Via Methyl Ester Intermediate

This alternative route proceeds through the esterification of 3,4-Dichlorobenzoic acid to form Methyl 3,4-dichlorobenzoate, followed by hydrazinolysis to produce the desired hydrazide.

Quantitative Data Summary

The following table summarizes the typical yields for each step in the described synthetic pathways. These values are compiled from analogous reactions and may vary based on specific experimental conditions.

StepPathwayStarting MaterialProductTypical Yield (%)
1A. Acid Chloride FormationA3,4-Dichlorobenzoic acid3,4-Dichlorobenzoyl chlorideHigh
2A. Hydrazide Formation from Acid ChlorideA3,4-Dichlorobenzoyl chlorideThis compound95 - 98[1]
1B. EsterificationB3,4-Dichlorobenzoic acidMethyl 3,4-dichlorobenzoate83 - 96[2]
2B. Hydrazide Formation from Methyl EsterBMethyl 3,4-dichlorobenzoateThis compoundGood to Excellent

Experimental Protocols

Synthesis of 3,4-Dichlorobenzoic Acid (Precursor)

Detailed protocols for the synthesis of the starting material, 3,4-Dichlorobenzoic acid, can be found in the literature. One common method involves the oxidation of 3,4-Dichlorotoluene. A green chemistry approach utilizes gold nanoparticles on a titanium dioxide support with oxygen and sodium hydroxide in water at 120°C.[3]

Pathway A: Synthesis via Acid Chloride

A common method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with thionyl chloride.[4]

Materials:

  • 3,4-Dichlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • 1,2-Dichloroethane (or another suitable solvent)

Procedure:

  • To a solution of 3,4-Dichlorobenzoic acid in 1,2-dichloroethane, add thionyl chloride.

  • Reflux the reaction mixture until the reaction is complete (monitoring by TLC or disappearance of the starting material).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3,4-Dichlorobenzoyl chloride, which can be used in the next step without further purification.

The following is a general procedure for the synthesis of aryl hydrazides from aryl acid chlorides.[1]

Materials:

  • 3,4-Dichlorobenzoyl chloride

  • Hydrazine monohydrate

  • Sodium hydroxide (NaOH)

  • Water

  • Ice

Procedure:

  • Prepare a solution of sodium hydroxide in water and cool it to -10°C in an ice-salt bath.

  • To this cooled solution, add hydrazine monohydrate dropwise while maintaining the temperature at -10°C.

  • Slowly add 3,4-Dichlorobenzoyl chloride to the reaction mixture, ensuring the temperature does not rise above -5°C.

  • Stir the reaction mixture for 5-10 minutes at this temperature.

  • The resulting precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried.

Pathway B: Synthesis via Methyl Ester

The esterification of carboxylic acids can be achieved through various methods. One effective method involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[5] Another common method is Fischer esterification.

Materials (DCC/DMAP Method):

  • 3,4-Dichlorobenzoic acid

  • Methanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure (DCC/DMAP Method):

  • Dissolve 3,4-Dichlorobenzoic acid and a catalytic amount of DMAP in anhydrous dichloromethane.

  • Add methanol to the solution.

  • Cool the mixture to 0°C in an ice bath and add DCC.

  • Stir the reaction at 0°C for 5 minutes and then at room temperature for 3 hours.

  • Filter off the precipitated dicyclohexylurea.

  • Wash the filtrate with dilute acid and then with a bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Methyl 3,4-dichlorobenzoate.

This procedure is adapted from the synthesis of similar benzohydrazides from their corresponding methyl esters.[2][6]

Materials:

  • Methyl 3,4-dichlorobenzoate

  • Hydrazine hydrate

  • Methanol

Procedure:

  • Dissolve Methyl 3,4-dichlorobenzoate in methanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with a small amount of cold methanol, and dry.

Visualizations

The following diagrams illustrate the described synthetic pathways.

Synthesis_Pathway_A start 3,4-Dichlorobenzoic acid intermediate 3,4-Dichlorobenzoyl chloride start->intermediate SOCl₂ end This compound intermediate->end H₂NNH₂·H₂O, NaOH

Caption: Synthesis of this compound via the acid chloride pathway.

Synthesis_Pathway_B start 3,4-Dichlorobenzoic acid intermediate Methyl 3,4-dichlorobenzoate start->intermediate CH₃OH, H⁺ or DCC/DMAP end This compound intermediate->end H₂NNH₂·H₂O

Caption: Synthesis of this compound via the methyl ester pathway.

References

In-Depth Technical Guide: Physicochemical Properties of 3,4-Dichlorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorobenzohydrazide is a halogenated aromatic hydrazide. The hydrazide functional group is a key structural motif in a wide array of pharmacologically active compounds. The presence of chlorine atoms on the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn can modulate its biological activity. This technical guide provides a summary of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its investigation as a potential drug candidate.

Physicochemical Properties

PropertyValue (Estimated or Calculated)Data Source/Method
Molecular Formula C₇H₆Cl₂N₂O-
Molecular Weight 205.04 g/mol -
Melting Point Not available. Expected to be a solid at room temperature.-
Boiling Point Not available. Likely to decompose upon heating.-
Solubility Sparingly soluble in water; Soluble in polar organic solvents like ethanol, methanol, and DMSO.Inferred from related structures like 4-chlorobenzohydrazide.[1]
pKa ~12-13 (for the hydrazide N-H proton)Estimated based on typical pKa values of hydrazides.
LogP (Octanol/Water) ~2.0 - 2.5Estimated based on the contribution of the dichlorophenyl group and the polar hydrazide moiety.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Synthesis of this compound

Principle: The most common method for the synthesis of benzohydrazides is the reaction of the corresponding methyl or ethyl benzoate with hydrazine hydrate.

Materials:

  • Methyl 3,4-dichlorobenzoate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

  • Reflux condenser

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve methyl 3,4-dichlorobenzoate (1 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add hydrazine hydrate (1.5-2 equivalents) dropwise with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, this compound, will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with a small amount of cold ethanol or water.

  • Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound crystals.

  • Dry the purified product in a vacuum oven.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This method uses a capillary melting point apparatus.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Purified this compound

  • Spatula

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • The melting point is reported as this range.

Determination of Solubility

Principle: The solubility of a compound in a particular solvent is determined by observing the formation of a homogeneous solution at a specified concentration.

Materials:

  • Test tubes and rack

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Various solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane, hexane)

  • Purified this compound

Procedure:

  • Weigh a precise amount of this compound (e.g., 10 mg) into a series of test tubes.

  • To each test tube, add a specific volume of a different solvent (e.g., 1 mL).

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the mixture to determine if the solid has completely dissolved.

  • If the compound dissolves, it is considered soluble at that concentration. If a significant amount of solid remains, it is considered sparingly soluble or insoluble.

  • The solubility can be quantified by preparing a saturated solution, filtering off the undissolved solid, and determining the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a hydrazide, the pKa of the N-H proton can be determined by titration with a strong base, monitoring the pH change.

Materials:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Solution of this compound in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility)

  • Hydrochloric acid (HCl) solution (for initial pH adjustment if necessary)

Procedure:

  • Prepare a solution of this compound of known concentration in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

  • Begin stirring the solution gently.

  • Record the initial pH of the solution.

  • Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1 mL).

  • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration until the pH shows a sharp increase, indicating the equivalence point.

  • Plot a titration curve of pH versus the volume of NaOH added.

  • The pKa is the pH at the half-equivalence point (the point where half of the hydrazide has been neutralized).

Determination of LogP (Octanol-Water Partition Coefficient)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, in this case, octanol and water. LogP is the logarithm of this ratio and is a measure of the lipophilicity of the compound. The shake-flask method is a common technique for its determination.

Materials:

  • Separatory funnel

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Analytical balance

  • Vortex mixer or shaker

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or HPLC system

  • Purified this compound

Procedure:

  • Prepare a stock solution of this compound of known concentration in either water or n-octanol.

  • In a separatory funnel, add a known volume of the n-octanol phase and an equal volume of the aqueous phase.

  • Add a small, known amount of the this compound stock solution.

  • Shake the separatory funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

  • Carefully collect a sample from both the n-octanol and the aqueous layers.

  • Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy by creating a calibration curve, or HPLC).

  • Calculate the partition coefficient (P) as: P = [Concentration in octanol] / [Concentration in water].

  • Calculate LogP as: LogP = log₁₀(P).

Logical Workflow for Drug Discovery Investigation

The following diagram illustrates a typical workflow for the investigation of a novel compound like this compound in a drug discovery context.

DrugDiscoveryWorkflow Synthesis Synthesis & Purification of this compound Characterization Physicochemical Characterization (MP, Solubility, pKa, LogP) Synthesis->Characterization Screening Initial Biological Screening (e.g., Anticancer, Antimicrobial) Characterization->Screening HitIdentification Hit Identification (Active Compound) Screening->HitIdentification LeadOptimization Lead Optimization (SAR Studies) HitIdentification->LeadOptimization Preclinical Preclinical Studies (In vivo efficacy, Toxicology) LeadOptimization->Preclinical ClinicalTrials Clinical Trials Preclinical->ClinicalTrials

Caption: Drug discovery workflow for this compound.

Conclusion

While specific experimental data for this compound is limited, this guide provides a comprehensive framework for its synthesis and physicochemical characterization. The detailed experimental protocols offer a starting point for researchers to generate reliable data. The inherent structural features of this compound, particularly the presence of the hydrazide moiety and dichloro-substitution, suggest its potential as a scaffold in drug discovery. The outlined workflow provides a logical progression for the systematic evaluation of this and similar novel chemical entities. Further research is warranted to fully elucidate the properties and potential applications of this compound.

References

An In-depth Technical Guide to 3,4-Dichlorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,4-Dichlorobenzohydrazide, a key chemical intermediate in the synthesis of novel compounds with potential therapeutic applications. It covers its chemical identity, synthesis, and role in drug discovery, presenting data and protocols in a format tailored for scientific and research audiences.

Core Chemical Identity

This compound is an aromatic hydrazide characterized by a benzene ring substituted with two chlorine atoms at the 3 and 4 positions. The hydrazide functional group (-CONHNH₂) makes it a versatile building block, particularly for the synthesis of hydrazone derivatives.

Chemical Structure:

Chemical structure of this compound (Note: An illustrative image of the structure would be placed here in a final document.)

Table 1: Physicochemical and Identification Data

Property Value
CAS Number 28036-91-1[1]
Molecular Formula C₇H₆Cl₂N₂O[1]
Molecular Weight 205.04 g/mol [1]
IUPAC Name This compound[1]

| Purity | ≥97.0% (typical)[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 3,4-Dichlorobenzoic acid. The carboxylic acid is first converted to a more reactive acyl chloride intermediate, which then readily reacts with hydrazine hydrate to form the final product. This is a common and efficient method for preparing aromatic hydrazides.[2][3]

Synthesis_Workflow Start 3,4-Dichlorobenzoic Acid Intermediate 3,4-Dichlorobenzoyl Chloride (Intermediate) Start->Intermediate  Thionyl Chloride (SOCl₂)  Reflux   Product This compound Intermediate->Product  Hydrazine Hydrate (N₂H₄·H₂O)  Base (e.g., NaOH)  

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This section details the laboratory procedure for synthesizing this compound from 3,4-Dichlorobenzoic acid.

Step 1: Synthesis of 3,4-Dichlorobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-Dichlorobenzoic acid (1.0 eq).

  • Slowly add thionyl chloride (SOCl₂, ~2.0 eq) to the flask at room temperature. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (typically around 80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3,4-Dichlorobenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Prepare a solution of hydrazine monohydrate (e.g., 80% solution, ~1.5 eq) in a suitable solvent (e.g., ethanol or tetrahydrofuran) in a flask cooled in an ice bath.

  • Dissolve the crude 3,4-Dichlorobenzoyl chloride from Step 1 in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

  • Slowly add the solution of 3,4-Dichlorobenzoyl chloride to the hydrazine solution dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours or overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.

  • Wash the collected solid with cold water and a non-polar solvent (e.g., hexane) to remove impurities.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in Drug Discovery and Development

Hydrazides and their derivatives, particularly hydrazones, are recognized as a "privileged structure" in medicinal chemistry due to their wide spectrum of biological activities.[3][4] this compound serves as a crucial starting material for generating libraries of novel hydrazone compounds for biological screening.

The hydrazide moiety readily condenses with various aldehydes and ketones to form a stable C=N bond, creating a diverse set of hydrazone derivatives.[5][6][7] These derivatives have demonstrated significant potential in various therapeutic areas:

  • Antimicrobial Activity: Many hydrazone derivatives exhibit potent antibacterial and antifungal properties.[4][7][8]

  • Anticancer Activity: The hydrazone scaffold is present in numerous compounds investigated for their antitumor and cytotoxic effects.[4][5][9]

  • Anti-inflammatory and Analgesic Activity: Certain hydrazones have shown promising results as anti-inflammatory and analgesic agents.[4][9]

  • Anticonvulsant Activity: This class of compounds has also been explored for its potential in treating neurological disorders, including epilepsy.[4][9]

The 3,4-dichloro substitution pattern on the benzene ring is a key feature that can influence the lipophilicity and electronic properties of the final derivatives, potentially enhancing their biological activity and pharmacokinetic profile.

Drug_Discovery_Workflow Start This compound (Scaffold) Reaction Condensation Reaction Start->Reaction Reagents Aldehyde/Ketone Library (R-CHO / R-CO-R') Reagents->Reaction Library Hydrazone Derivative Library Reaction->Library Synthesis Screening High-Throughput Biological Screening (e.g., Antimicrobial, Anticancer) Library->Screening Lead Lead Compounds Screening->Lead Identification

Caption: Drug discovery workflow using this compound.

References

3,4-Dichlorobenzohydrazide: A Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorobenzohydrazide is a halogenated aromatic hydrazide that has emerged as a valuable chemical intermediate in the synthesis of a wide array of heterocyclic compounds with significant pharmacological potential. The presence of the dichloro-substituted benzene ring and the reactive hydrazide moiety makes it a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and biological applications of this compound and its derivatives, with a focus on its role in antimicrobial drug discovery.

Synthesis of this compound and its Precursors

The synthesis of this compound typically proceeds through a two-step process, starting with the corresponding benzoic acid.

Synthesis of 3,4-Dichlorobenzoic Acid

One common method for the preparation of 3,4-dichlorobenzoic acid involves the oxidation of 3,4-dichlorotoluene. A green chemistry approach utilizes gold nanocrystals supported on titanium dioxide (Au NCs/TiO2) as a catalyst with oxygen as the oxidant.[1] Another method involves heating para-chlorobenzoic acid with antimony pentachloride.[2]

Table 1: Synthesis of 3,4-Dichlorobenzoic Acid

Starting MaterialReagents and ConditionsYield (%)Reference
3,4-DichlorotolueneAu NCs/TiO2, O2, NaOH, H2O, 120°C, 7500.75 Torr, 6 h, Autoclave96.8[1]
p-Chlorobenzoic acidAntimony pentachloride, sealed tube, 200°C, 8 hNot Specified[2]
Synthesis of this compound

The conversion of 3,4-dichlorobenzoic acid to this compound is typically achieved via an esterification step followed by reaction with hydrazine hydrate. While a specific protocol for this compound was not found in the search results, a general and widely used procedure for the synthesis of benzoic acid hydrazides from their corresponding methyl esters is well-established.[3]

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dichlorobenzoic Acid from 3,4-Dichlorotoluene[1]
  • Reaction Setup: In an autoclave reactor equipped with a magnetic stirrer, thermocouple, automatic temperature controller, and a pressure gauge, add the desired amount of 3,4-dichlorotoluene, Au NCs/TiO2 catalyst, water, and sodium hydroxide.

  • Oxygenation: Seal the autoclave and replace the atmosphere over the mixture with O2 three times.

  • Reaction: Heat the reactor to 120°C with stirring. Charge the reactor with O2 to a pressure of 1.0 MPa and maintain this pressure throughout the reaction for 6 hours.

  • Work-up: After cooling the reactor to ambient temperature, dilute the reaction mixture with acetone.

  • Isolation: Separate the catalyst by filtration. Acidify the filtrate to a pH of 2.0 with hydrochloric acid.

  • Extraction: Remove the solvent by rotary evaporation. Adjust the pH of the residue to 10.0 with 2.0 M NaOH and extract with ethyl acetate three times.

  • Final Product: Acidify the aqueous layer to pH 2.0 with 6.0 M HCl and extract with ethyl acetate. Remove the ethyl acetate by rotary evaporation to obtain 3,4-dichlorobenzoic acid. Dry the product overnight.

Protocol 2: General Synthesis of Aroyl Hydrazides from Methyl Esters[3]
  • Esterification: Reflux a mixture of the corresponding benzoic acid (e.g., 3,4-dichlorobenzoic acid) in methanol with a catalytic amount of sulfuric acid or thionyl chloride for 20-48 hours to yield the methyl benzoate.

  • Hydrazinolysis: Add hydrazine monohydrate to a solution of the methyl benzoate in methanol.

  • Reaction: Reflux the mixture for 48 hours.

  • Isolation: Cool the reaction mixture to induce crystallization of the aroyl hydrazide.

  • Purification: Collect the solid product by filtration and recrystallize from a suitable solvent like ethanol.

Application of this compound as a Chemical Intermediate

This compound serves as a key building block for the synthesis of various heterocyclic compounds, most notably hydrazide-hydrazones, which are known to exhibit a wide range of biological activities.[4][5]

Synthesis of Hydrazide-Hydrazones

Hydrazide-hydrazones are synthesized through the condensation reaction of a hydrazide with an aldehyde or a ketone.[6][7][8][9] This reaction is a nucleophilic addition-elimination process.[7][9]

Table 2: General Synthesis of Hydrazide-Hydrazones

ReactantsReagents and ConditionsProductReference
Hydrazide, Aldehyde/KetoneEthanol, Methanol, or Acetic Acid, RefluxHydrazide-hydrazone[6]

dot

G cluster_synthesis Synthesis Pathway cluster_derivatization Derivatization 3_4_Dichlorobenzoic_Acid 3,4-Dichlorobenzoic Acid Esterification Esterification (e.g., MeOH, H+) 3_4_Dichlorobenzoic_Acid->Esterification Methyl_3_4_Dichlorobenzoate Methyl 3,4-Dichlorobenzoate Esterification->Methyl_3_4_Dichlorobenzoate Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Methyl_3_4_Dichlorobenzoate->Hydrazinolysis 3_4_Dichlorobenzohydrazide This compound Hydrazinolysis->3_4_Dichlorobenzohydrazide Aldehyde_Ketone Aldehyde or Ketone Condensation Condensation Reaction 3_4_Dichlorobenzohydrazide->Condensation Aldehyde_Ketone->Condensation Hydrazide_Hydrazone Hydrazide-Hydrazone Derivatives Condensation->Hydrazide_Hydrazone

Caption: Synthesis and derivatization of this compound.

Biological Activities of this compound Derivatives

Derivatives of this compound, particularly hydrazide-hydrazones, have been investigated for a variety of biological activities, with antimicrobial effects being the most prominent.[5][10][11] The azometine group (-NHN=CH-) in hydrazones is considered crucial for their pharmacological activity.[6]

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of hydrazone derivatives. The activity is often influenced by the nature of the substituents on the aromatic rings.[6]

Table 3: Antimicrobial Activity of Selected Hydrazide-Hydrazone Derivatives

Compound IDOrganismMIC (µg/mL)Reference
Compound 3gStaphylococcus aureus (ATCC 29213)2[12]
Compound 3bCandida albicans (ATCC 10231)64[12]
Compound 9Mycobacterium tuberculosis6.25[13]
Hydrazide-hydrazone 15Gram-positive bacteria1.95-7.81[5]

dot

G cluster_workflow Drug Discovery Workflow Synthesis Synthesis of this compound Derivatives (Hydrazones) Screening Antimicrobial Screening (e.g., Microbroth Dilution) Synthesis->Screening MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Screening->MIC_Determination SAR_Studies Structure-Activity Relationship (SAR) Studies MIC_Determination->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Candidate_Drug Potential Drug Candidate Lead_Optimization->Candidate_Drug

References

Spectroscopic and Synthetic Profile of 3,4-Dichlorobenzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 3,4-Dichlorobenzohydrazide. Due to the limited availability of directly published experimental data for this specific compound, this guide presents a predicted spectroscopic analysis based on established principles and data from structurally analogous compounds. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of related compounds, including various isomers of dichlorobenzene and other substituted benzohydrazides.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 10.0 - 9.5Singlet (broad)1H-NH-
~ 8.0 - 7.8Doublet1HAr-H (ortho to C=O)
~ 7.7 - 7.5Doublet of doublets1HAr-H (ortho to Cl)
~ 7.5 - 7.3Doublet1HAr-H (meta to C=O)
~ 4.5 - 4.0Singlet (broad)2H-NH₂

Solvent: DMSO-d₆

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 165C=O (Amide)
~ 138Ar-C (quaternary, attached to C=O)
~ 135Ar-C (quaternary, attached to Cl)
~ 132Ar-C (quaternary, attached to Cl)
~ 131Ar-CH
~ 129Ar-CH
~ 128Ar-CH

Solvent: DMSO-d₆

Predicted IR Data

Table 3: Predicted IR (Infrared) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3200Strong, BroadN-H stretching (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretching
1680 - 1640StrongC=O stretching (Amide I)
1620 - 1580MediumN-H bending (Amide II)
1600, 1475Medium to WeakAromatic C=C stretching
1300 - 1200MediumC-N stretching
850 - 750StrongC-Cl stretching
Predicted Mass Spectrometry Data

Table 4: Predicted MS (Mass Spectrometry) Data for this compound

m/zInterpretation
204/206/208[M]⁺ Molecular ion peak (isotopic pattern for 2 Cl atoms)
173/175/177[M - NHNH₂]⁺
139/141[C₆H₃Cl₂CO]⁺
111/113[C₆H₃Cl₂]⁺
75[C₆H₃]⁺

Experimental Protocols

The following sections detail the general experimental procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common and effective method for the synthesis of benzohydrazides is the reaction of the corresponding methyl benzoate with hydrazine hydrate.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 3,4-dichlorobenzoate (1 equivalent) and ethanol.

  • Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (3-5 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion of the reaction, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

  • ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • The sample is to be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.2.2. IR Spectroscopy

  • IR spectra are to be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample can be prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • The spectrum should be recorded in the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry

  • Mass spectra are to be obtained using an Electron Ionization (EI) mass spectrometer.

  • The sample is introduced via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • The mass-to-charge ratio (m/z) of the fragments should be recorded.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow Start Synthesis of This compound Purification Purification (Recrystallization) Start->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for Synthesis and Spectroscopic Analysis.

The Core Mechanism of Action of 3,4-Dichlorobenzohydrazide Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazide-hydrazones are a versatile class of organic compounds characterized by the azometine group (–NH–N=CH–) linked to a carbonyl functionality. This structural motif is a key pharmacophore that imparts a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The 3,4-dichlorobenzohydrazide scaffold, in particular, has emerged as a promising area of research due to the potent biological activities exhibited by its derivatives. The presence of the dichloro-substituted phenyl ring is thought to enhance the lipophilicity and, consequently, the cell permeability and biological activity of these compounds.

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound analogs. It consolidates available quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development. While direct mechanistic studies on this compound analogs are limited, this guide extrapolates from closely related hydrazone compounds to propose likely mechanisms of action.

Data Presentation: Biological Activities of this compound and Related Analogs

The biological activities of this compound analogs and other structurally related hydrazone derivatives have been evaluated against various microbial strains and cancer cell lines. The following tables summarize the available quantitative data to facilitate a comparative analysis of their potency.

Table 1: Antimicrobial Activity of 2-(3,4-dichlorobenzoyl)benzoic Acid Hydrazone Derivatives

Compound IDTest OrganismZone of Inhibition (mm)
HDZ-1Escherichia coli10
Bacillus subtilis11
HDZ-2Escherichia coli12
Bacillus subtilis13
HDZ-3Escherichia coli9
Bacillus subtilis10
HDZ-4 Escherichia coli 14
Bacillus subtilis 15
HDZ-5Escherichia coli11
Bacillus subtilis12
Ampicillin (Control)-30

Data extracted from a study on hydrazone derivatives of 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide, a close analog of the target compounds.[1]

Table 2: Inferred Anticancer Activity (IC50 in µM) of Hydrazone Analogs Against Various Cancer Cell Lines

Compound SeriesCancer Cell LineIC50 (µM)Potential Target/Mechanism
Quinazolinone-HydrazonesHT-29 (Colon)VariesEGFR Kinase Inhibition
A431 (Skin)Varies
Benzimidazole-Oxadiazole DerivativesMDA-MB-231 (Breast)0.33 - 0.38EGFR Kinase Inhibition, Apoptosis Induction
SKOV3 (Ovarian)
A549 (Lung)
Tetracaine Hydrazide-HydrazonesColo-205 (Colon)20.5 - 50.0Cytotoxicity
HepG2 (Liver)

Note: This table presents data from various studies on hydrazone derivatives to infer the potential anticancer activity and mechanisms of this compound analogs, as direct data is limited.[1][2][3]

Proposed Mechanisms of Action

Based on the broader literature on hydrazone derivatives, the biological activities of this compound analogs are likely exerted through multiple mechanisms, primarily enzyme inhibition for their antimicrobial effects and induction of apoptosis for their anticancer properties.

Antimicrobial Mechanism of Action: Enzyme Inhibition

A plausible mechanism for the antimicrobial activity of hydrazone compounds is the inhibition of essential bacterial enzymes. One such key target is DNA gyrase , a type II topoisomerase that is crucial for bacterial DNA replication and is absent in higher eukaryotes, making it an attractive target for antibacterial agents. The hydrazone moiety can interact with the active site of DNA gyrase, thereby inhibiting its function and leading to bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell cluster_drug Mechanism of Action DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Substrate DNA_Replication DNA Replication & Transcription Supercoiled_DNA->DNA_Replication Dichlorobenzohydrazide This compound Analog Dichlorobenzohydrazide->DNA_Gyrase Inhibition

Caption: Proposed inhibition of bacterial DNA gyrase by this compound analogs.

Anticancer Mechanism of Action: Induction of Apoptosis

Several studies on hydrazone derivatives suggest that their anticancer effects are mediated through the induction of apoptosis, or programmed cell death.[4][5] This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, ultimately leading to apoptosis.

Apoptosis_Pathway cluster_cell Cancer Cell cluster_drug Mechanism of Action Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Bax->Mitochondrion Promotes release of Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Pro-caspase-3 Apoptosome->Caspase3 Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes Dichlorobenzohydrazide This compound Analog Dichlorobenzohydrazide->Bcl2 Inhibition Dichlorobenzohydrazide->Bax Upregulation Synthesis_Workflow Start 3,4-Dichlorobenzoic acid Esterification Esterification (e.g., with Ethanol, H2SO4, reflux) Start->Esterification Ester Ethyl 3,4-dichlorobenzoate Esterification->Ester Hydrazinolysis Hydrazinolysis (Hydrazine hydrate, reflux) Ester->Hydrazinolysis Hydrazide This compound Hydrazinolysis->Hydrazide Condensation Condensation (Substituted aldehyde/ketone, acid catalyst, reflux) Hydrazide->Condensation Final_Product This compound Analog (Hydrazone) Condensation->Final_Product

References

An In-depth Technical Guide on the Safety, Handling, and MSDS for 3,4-Dichlorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 3,4-Dichlorobenzohydrazide. The content is intended for professionals in research, scientific, and drug development fields who may handle this compound. This document synthesizes available data on its hazards, safe handling procedures, toxicological properties, and emergency protocols.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound and related compounds is presented in Table 1. Data for closely related compounds are included for reference where specific data for this compound is not available.

PropertyValueReference
Chemical Name This compound
CAS Number 39115-96-3
Molecular Formula C₇H₆Cl₂N₂O
Molecular Weight 205.05 g/mol
Appearance White to off-white crystalline solid
Melting Point 162-165 °C (for 4-chlorobenzohydrazide)[1]
Boiling Point 294 °C (for 4-chlorobenzohydrazide)[2]
Solubility Limited solubility in water. Soluble in polar organic solvents like ethanol, methanol, and DMSO.[2]
Vapor Pressure 2.36 mmHg at 25 °C (for 3,4-dichlorobenzotrifluoride)[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

alt text

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE required. The following provides general guidance:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or other protective clothing should be worn to prevent skin contact.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge should be used.[4]

Handling and Storage
  • Handling: Avoid creating dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Spill Cleanup Procedure

In the event of a spill, the following general procedure should be followed:

Spill_Cleanup_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill (e.g., with absorbent material) ppe->contain absorb Absorb the Spilled Material (work from outside in) contain->absorb collect Collect Contaminated Material into a sealed container absorb->collect decontaminate Decontaminate Spill Area with soap and water collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose end Cleanup Complete dispose->end Dermal_Irritation_Protocol start Animal Selection (e.g., Albino Rabbit) prep Animal Preparation (Clipping of fur) start->prep application Application of Test Substance (0.5g to a small skin area) prep->application exposure Semi-occlusive Dressing (4-hour exposure) application->exposure removal Removal of Dressing and Test Substance exposure->removal observation Observation at 1, 24, 48, 72 hours (and up to 14 days if necessary) removal->observation scoring Scoring of Erythema and Edema observation->scoring end Evaluation of Irritation Potential scoring->end Eye_Irritation_Protocol start Animal Selection (e.g., Albino Rabbit) application Instillation of Test Substance (0.1 mL or 0.1 g into one eye) start->application observation Observation at 1, 24, 48, 72 hours (and up to 21 days if necessary) application->observation scoring Scoring of Corneal Opacity, Iris Lesions, Conjunctival Redness and Chemosis observation->scoring end Evaluation of Irritation/Corrosion Potential scoring->end Oxidative_Stress_Pathway cluster_0 Cellular Exposure cluster_1 Cellular Response cluster_2 Downstream Effects cluster_3 Cellular Outcome Chemical This compound ROS Increased Reactive Oxygen Species (ROS) Chemical->ROS Antioxidant_Depletion Depletion of Antioxidants (e.g., Glutathione) ROS->Antioxidant_Depletion Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation Inflammation Inflammation (e.g., NF-kB activation) ROS->Inflammation Apoptosis Apoptosis/ Cell Death Lipid_Peroxidation->Apoptosis DNA_Damage->Apoptosis Protein_Oxidation->Apoptosis

References

A Comprehensive Technical Guide to the Discovery and History of Benzohydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzohydrazide (C₇H₈N₂O), a foundational organic compound, and its extensive family of derivatives have carved a significant niche in the landscape of medicinal and organic chemistry. First synthesized in the late 19th century, this class of compounds has evolved from a chemical curiosity into a versatile scaffold for the development of a wide array of therapeutic agents. The unique structural features of the benzohydrazide core, particularly the reactive hydrazide moiety, allow for facile derivatization, leading to a vast chemical space of molecules with diverse biological activities. These include potent antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[1] This technical guide provides an in-depth exploration of the historical discovery of benzohydrazide, detailed experimental protocols for its synthesis and derivatization, key characterization data, and a summary of its evolution as a critical pharmacophore in modern drug discovery.

Historical Perspective: The Genesis of Hydrazides

The story of benzohydrazide is intrinsically linked to the pioneering work of German chemist Theodor Curtius (1857-1928).[2][3] While studying at Heidelberg University, Curtius made seminal contributions to the chemistry of nitrogen compounds. His research led to the discovery of hydrazine, diazoacetic acid, and hydrazoic acid.[2][3][4]

The critical breakthrough leading to the synthesis of hydrazides was the Curtius Rearrangement (also known as the Curtius Reaction), which he first published between 1890 and 1894.[2][5] This reaction involves the thermal decomposition of an acyl azide to form an isocyanate, which can then be converted to amines, urethanes, or ureas.[5][6] The acyl azide precursors for this reaction are typically prepared from carboxylic acid derivatives. It was through the reaction of carboxylic acid esters with hydrazine hydrate that acylhydrazides, such as benzohydrazide, were first synthesized and characterized.[6][7] Curtius's work laid the fundamental groundwork for an entirely new class of organic compounds, with benzohydrazide being a primary example.

// Nodes CarboxylicAcid [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; AcylChloride [label="Acyl Chloride\n(R-COCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; AcylAzide [label="Acyl Azide\n(R-CON₃)", fillcolor="#FBBC05", fontcolor="#202124"]; Isocyanate [label="Isocyanate\n(R-N=C=O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="Primary Amine\n(R-NH₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Urethane [label="Urethane\n(R-NHCOOR')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Urea [label="Urea\n(R-NHCONHR')", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout {rank=same; CarboxylicAcid; AcylChloride;} {rank=same; Isocyanate; Amine; Urethane; Urea;}

// Edges CarboxylicAcid -> AcylChloride [label="SOCl₂"]; AcylChloride -> AcylAzide [label="NaN₃"]; AcylAzide -> Isocyanate [label="Heat (Δ)\n- N₂", color="#4285F4", fontcolor="#4285F4"]; Isocyanate -> Amine [label="+ H₂O", color="#4285F4", fontcolor="#4285F4"]; Isocyanate -> Urethane [label="+ R'OH", color="#4285F4", fontcolor="#4285F4"]; Isocyanate -> Urea [label="+ R'NH₂", color="#4285F4", fontcolor="#4285F4"]; }

Caption: The Curtius Rearrangement pathway.

Synthesis Methodologies

The synthesis of benzohydrazide and its derivatives is well-established, employing straightforward and efficient chemical reactions.

General Synthesis of Benzohydrazide

The most common method for synthesizing the parent benzohydrazide compound is through the hydrazinolysis of a benzoic acid ester, such as methyl benzoate or ethyl benzoate.[1][7]

  • Reaction Setup: In a round-bottom flask, combine a benzoic acid ester (e.g., methyl benzoate) (1.0 eq) and hydrazine hydrate (1.2 eq).[1][8] Ethanol may be used as a solvent.[9]

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) for 2 to 8 hours.[7][8][9]

  • Precipitation: Cool the reaction mixture to room temperature. A white precipitate of benzohydrazide should form.[1] The mixture can be further cooled in an ice bath to maximize crystal formation.[8]

  • Work-up: Collect the solid product by filtration and wash thoroughly with cold water or petroleum ether.[1][8]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[1][7][9]

  • Reaction Setup: In a microwave-safe vessel (e.g., a 100 mL beaker), combine methyl benzoate (1.0 eq) and hydrazine hydrate (1.2 eq).[1]

  • Irradiation: Heat the mixture using microwave irradiation at 350 W for 2 minutes.[1]

  • Solvent Addition: Add a small amount of ethanol (e.g., 1 mL) and subject the mixture to further microwave irradiation for one minute at 500 W.[1]

  • Work-up and Purification: The resulting white precipitate is washed thoroughly with water, dried, and can be recrystallized from ethanol.[1]

Synthesis of Benzohydrazide Derivatives (Schiff Bases)

A vast number of biologically active derivatives are synthesized by condensing benzohydrazide with various aldehydes or ketones to form hydrazones (a class of Schiff bases).[10]

  • Dissolution: Dissolve benzohydrazide (1.0 eq) in a suitable solvent, such as ethanol or an aqueous solution.[8][10]

  • Aldehyde Addition: Add an equimolar amount of the desired substituted aldehyde to the solution.[8]

  • Catalysis: Add a few drops of a catalyst, such as concentrated hydrochloric acid, to the reaction mixture.[8][10]

  • Reaction: Stir the mixture at room temperature. The reaction time can range from 5 minutes to several hours.[8][10] The formation of a precipitate typically indicates product formation.[8] Reflux may be necessary in some cases.[11]

  • Work-up: Filter the solid product, wash with a suitable solvent like petroleum ether to remove unreacted aldehyde, and dry.[8][10]

  • Purification: Recrystallize the crude product from an appropriate solvent, such as ethanol, to yield the pure Schiff base derivative.[8]

// Nodes start [label="Start Materials", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ester [label="Benzoic Acid Ester\n(e.g., Methyl Benzoate)", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrazine [label="Hydrazine Hydrate", fillcolor="#F1F3F4", fontcolor="#202124"]; benzohydrazide [label="Benzohydrazide (Core Compound)", fillcolor="#FBBC05", fontcolor="#202124"]; aldehyde [label="Substituted Aldehyde\nor Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; schiff_base [label="Benzohydrazide Derivative\n(Schiff Base / Hydrazone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(Recrystallization)", shape=diamond, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="Final Pure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> ester; start -> hydrazine; ester -> benzohydrazide [label="Reflux or\nMicrowave", color="#4285F4", fontcolor="#4285F4"]; hydrazine -> benzohydrazide [style=dashed]; benzohydrazide -> schiff_base [label="Condensation\n+ Catalyst (H⁺)", color="#4285F4", fontcolor="#4285F4"]; aldehyde -> schiff_base [style=dashed]; schiff_base -> purification; purification -> final_product; }

Caption: General experimental workflow for synthesis.

Physicochemical and Spectroscopic Characterization

The structural elucidation of benzohydrazide and its derivatives is routinely confirmed using a suite of spectroscopic techniques.[12] The disappearance of starting material signals (e.g., the O-H stretch from a carboxylic acid or the ester C-O stretch) and the appearance of characteristic product peaks are key indicators of a successful synthesis.[8]

Table 1: Key Physicochemical and Spectroscopic Data for Benzohydrazide

Property / TechniqueCharacteristic Value / ObservationReference(s)
Molecular Formula C₇H₈N₂O[1]
Molecular Weight 136.15 g/mol [1]
Melting Point ~115 °C[1]
FT-IR (cm⁻¹) N-H Stretching: ~3300[8]
Aromatic C-H Stretching: >3000[8]
C=O (Amide I) Stretching: ~1650[8]
C=N (in Schiff bases): ~1500-1624[11]
¹H NMR (δ in ppm) -CONH- Proton: ~10.6 (singlet)[8]
-NH₂ Protons: Variable, often broad
Aryl Protons: Characteristic aromatic region (e.g., 7.5-7.9)[8]
Mass Spectrometry Molecular Ion Peak (M+): Corresponds to the calculated molecular weight.[8]

Evolution of Applications and Biological Activity

Initially explored as part of fundamental organic chemistry, benzohydrazides were later found to possess a remarkable spectrum of biological activities. This has led to their extensive investigation in medicinal chemistry and drug development.[1][10] The core moiety is considered a "potential pharmacophore" or lead compound.[1]

Key Therapeutic Areas:
  • Antimicrobial Activity: Benzohydrazide derivatives have demonstrated potent activity against a range of bacteria and fungi.[10] This includes activity against Gram-positive strains like Staphylococcus aureus and Gram-negative strains like Escherichia coli, as well as fungi such as Aspergillus niger.[10][13] Some derivatives show activity comparable to standard drugs like Gentamycin.[10]

  • Antitubercular Activity: A significant area of research has focused on the activity of benzohydrazides against Mycobacterium tuberculosis, the causative agent of tuberculosis.[10] Molecular docking studies suggest that these compounds can interact with key enzymes in the mycobacterial cell wall synthesis pathway, such as the enoyl acyl carrier protein reductase (InhA).[10]

  • Anticancer Activity: Numerous studies have reported the cytotoxic effects of benzohydrazide derivatives against various human cancer cell lines.[1][14] They have been investigated as potential inhibitors of crucial signaling proteins like the Epidermal Growth Factor Receptor (EGFR) kinase.[14]

  • Other Activities: The biological profile of this class of compounds also includes anti-inflammatory, antioxidant, anticonvulsant, antimalarial, and antiviral activities.[1]

Table 2: Examples of Bioactive Benzohydrazide Derivatives

Derivative Class / CompoundBiological ActivityTarget / Cell LineReported Potency (IC₅₀ / pMIC)Reference(s)
N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene] benzohydrazides (Compound 5t)AnticancerHuman Cervix Carcinoma (HeLa)IC₅₀ = 660 nM[1]
2/3-bromo-N'-(substituted benzylidene) benzohydrazides (Compound 4)AnticancerHuman Colon Cancer (HCT 116)IC₅₀ = 1.88 µM[1]
Dihydropyrazole-containing benzohydrazides (Compound H20)Anticancer / EGFR Kinase InhibitorA549, MCF-7, HeLa, HepG2IC₅₀ = 0.15 - 0.46 µM[14]
(E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide (S3)AntibacterialE. colipMIC = 15[10]
4-aminoquinazoline-containing benzohydrazides (Compound A6)Agricultural FungicideRhizoctonia solani, othersEC₅₀ = 0.63 - 3.82 µg/mL[15][16]

// Nodes EGF [label="EGF (Ligand)", fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR (Receptor)", fillcolor="#FBBC05", fontcolor="#202124"]; Benzohydrazide [label="Benzohydrazide\nDerivative (e.g., H20)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Receptor Dimerization\n& Autophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling [label="Downstream Signaling\n(e.g., Ras-MAPK, PI3K-Akt)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=plaintext, fontcolor="#EA4335"]; Block [shape=point, style=invis];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> Dimerization; Benzohydrazide -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, label="Blocks ATP\nbinding site"]; Dimerization -> Signaling [label="Activates"]; Signaling -> Proliferation [label="Promotes"]; }

Caption: EGFR kinase inhibition by benzohydrazides.

Conclusion

From their initial synthesis in the laboratory of Theodor Curtius, benzohydrazide compounds have grown into a cornerstone of modern medicinal chemistry. The simplicity of their synthesis, coupled with the vast potential for chemical modification, has allowed researchers to fine-tune their structures to achieve potent and selective biological activity. The ongoing discovery of new derivatives with applications ranging from anticancer and antimicrobial agents to agricultural fungicides demonstrates the enduring relevance of this chemical class.[14][15][16] For drug development professionals, the benzohydrazide scaffold remains a promising and fruitful starting point for the design of novel therapeutics to address a multitude of diseases.

References

Methodological & Application

Synthesis of 3,4-Dichlorobenzohydrazide from 3,4-Dichlorobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3,4-Dichlorobenzohydrazide, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the Fischer esterification of 3,4-dichlorobenzoic acid to yield methyl 3,4-dichlorobenzoate, followed by the hydrazinolysis of the ester to produce the final hydrazide product. This protocol offers a straightforward and efficient pathway to this important building block.

Introduction

This compound is a halogenated aromatic hydrazide that serves as a key precursor in the synthesis of various biologically active molecules. The presence of the dichloro-substituted phenyl ring and the reactive hydrazide moiety makes it a versatile scaffold for the development of novel therapeutic agents. Hydrazide and its derivatives, hydrazones, are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The chlorine substituents can enhance the lipophilicity and metabolic stability of the resulting drug candidates, often leading to improved pharmacokinetic profiles. This document outlines a reliable synthetic route to this compound, providing researchers with the necessary protocols to access this compound for their drug discovery and development programs.

Synthetic Pathway

The synthesis of this compound from 3,4-dichlorobenzoic acid proceeds through a two-step reaction sequence as illustrated below. The first step involves the conversion of the carboxylic acid to its corresponding methyl ester via Fischer esterification. The subsequent step is the reaction of the methyl ester with hydrazine hydrate to yield the desired benzohydrazide.

Synthesis_Pathway cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Hydrazinolysis 3_4_dichlorobenzoic_acid 3,4-Dichlorobenzoic Acid methyl_3_4_dichlorobenzoate Methyl 3,4-Dichlorobenzoate 3_4_dichlorobenzoic_acid->methyl_3_4_dichlorobenzoate CH3OH, H2SO4 (cat.) Reflux methyl_3_4_dichlorobenzoate_2 Methyl 3,4-Dichlorobenzoate 3_4_Dichlorobenzohydrazide This compound methyl_3_4_dichlorobenzoate_2->3_4_Dichlorobenzohydrazide NH2NH2·H2O Methanol, Reflux G Workflow for the Synthesis of this compound cluster_esterification Step 1: Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis start Mix 3,4-Dichlorobenzoic Acid, Methanol, and H2SO4 reflux_ester Reflux Reaction start->reflux_ester workup_ester Work-up: Extraction & Washing reflux_ester->workup_ester dry_ester Dry and Concentrate workup_ester->dry_ester product_ester Methyl 3,4-Dichlorobenzoate dry_ester->product_ester start_hydrazide Dissolve Methyl 3,4-Dichlorobenzoate in Methanol product_ester->start_hydrazide Use as starting material add_hydrazine Add Hydrazine Hydrate start_hydrazide->add_hydrazine reflux_hydrazide Reflux Reaction add_hydrazine->reflux_hydrazide isolate_product Cool and Isolate Product (Filtration/Recrystallization) reflux_hydrazide->isolate_product final_product This compound isolate_product->final_product

References

Synthesis of 3,4-Dichlorobenzohydrazide: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3,4-Dichlorobenzohydrazide, a valuable intermediate in the development of novel therapeutic agents and other specialized chemical applications. The protocol outlines two common and effective synthetic routes starting from either methyl 3,4-dichlorobenzoate or 3,4-dichlorobenzoyl chloride.

Summary of Synthetic Routes

Two primary methods for the synthesis of this compound are presented, offering flexibility based on the availability of starting materials and desired reaction conditions.

RouteStarting MaterialKey ReagentsGeneral Reaction Conditions
1 Methyl 3,4-dichlorobenzoateHydrazine hydrate, MethanolReflux
2 3,4-Dichlorobenzoyl chlorideHydrazine monohydrate, Base (e.g., NaOH)Low temperature (-10°C to 0°C)

Route 1: From Methyl 3,4-dichlorobenzoate

This method involves the nucleophilic acyl substitution of methyl 3,4-dichlorobenzoate with hydrazine hydrate.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 3,4-dichlorobenzoate and methanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate. A typical molar ratio of methyl 3,4-dichlorobenzoate to hydrazine hydrate is approximately 1:1.2.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 4 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of methanol can be reduced by rotary evaporation to induce precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold methanol or water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a methanol-water mixture, to yield pure this compound as a crystalline solid.

Logical Workflow for Route 1

start Start reactants Combine Methyl 3,4-dichlorobenzoate, Methanol, and Hydrazine Hydrate start->reactants reflux Reflux for 4-8 hours reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation of Product cool->precipitate filter Filter and Wash Solid precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize product This compound recrystallize->product

Caption: Workflow for the synthesis of this compound from its methyl ester.

Route 2: From 3,4-Dichlorobenzoyl chloride

This alternative route utilizes the highly reactive 3,4-dichlorobenzoyl chloride and hydrazine monohydrate, often resulting in high yields and shorter reaction times.

Experimental Protocol
  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, prepare a solution of hydrazine monohydrate in a suitable solvent (e.g., water or a mixture of water and an organic solvent). Cool the solution to -10°C to 0°C in an ice-salt bath.

  • Base Addition: Add a base, such as sodium hydroxide, to the hydrazine solution.

  • Addition of Acid Chloride: Dissolve 3,4-dichlorobenzoyl chloride in an appropriate solvent (e.g., tetrahydrofuran or dichloromethane) and add it dropwise to the cooled hydrazine solution while maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for a short period (typically 5-30 minutes). The reaction is often very rapid.

  • Work-up and Isolation: The product usually precipitates from the reaction mixture. Collect the solid by vacuum filtration, and wash thoroughly with cold water to remove any inorganic salts.

  • Purification: The crude this compound can be recrystallized from a suitable solvent like ethanol to obtain the pure product.

Signaling Pathway of Key Reaction in Route 2

cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3_4_dichlorobenzoyl_chloride 3,4-Dichlorobenzoyl Chloride (Electrophile) tetrahedral_intermediate Tetrahedral Intermediate 3_4_dichlorobenzoyl_chloride->tetrahedral_intermediate Forms hydrazine Hydrazine (Nucleophile) hydrazine->3_4_dichlorobenzoyl_chloride Nucleophilic Attack 3_4_dichlorobenzohydrazide This compound tetrahedral_intermediate->3_4_dichlorobenzohydrazide Elimination of Cl- HCl HCl tetrahedral_intermediate->HCl Proton Transfer

Caption: Nucleophilic acyl substitution mechanism for the formation of this compound.

Characterization Data

While specific yields can vary based on reaction scale and conditions, the synthesis of hydrazides from acid chlorides is reported to proceed in high yields, often between 95-98%.[1]

PropertyData
Molecular Formula C₇H₆Cl₂N₂O
Molecular Weight 205.05 g/mol
Appearance White to off-white crystalline solid
Melting Point Specific melting point data for this compound is not consistently reported in readily available literature. For the closely related 3,4-dichlorobenzoic acid phenylhydrazide, a melting point of 169-172°C has been reported.
Solubility Generally soluble in polar organic solvents like ethanol and methanol, and sparingly soluble in water.

Spectroscopic Data (Expected):

  • ¹H NMR: Expected signals would include aromatic protons in the 3,4-disubstituted pattern and exchangeable protons for the -NH-NH₂ group.

  • IR (cm⁻¹): Characteristic peaks are expected for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1640-1680 cm⁻¹), and C-Cl stretching in the aromatic region.

Note: It is highly recommended to perform full analytical characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) on the synthesized product to confirm its identity and purity.

Safety Precautions

  • Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with extreme care in a well-ventilated fume hood.

  • Acid chlorides are corrosive and react violently with water. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All reactions should be carried out with appropriate safety measures in place.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt these procedures as necessary based on their specific laboratory conditions and scale of the reaction.

References

Application Notes and Protocols: 3,4-Dichlorobenzohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorobenzohydrazide is a versatile scaffold in medicinal chemistry, serving as a key intermediate for the synthesis of a wide array of derivatives with significant biological activities. The presence of the dichloro-substituted benzene ring and the reactive hydrazide moiety allows for diverse chemical modifications, leading to compounds with potent antimicrobial, anticancer, and enzyme-inhibitory properties. These application notes provide a detailed overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound derivatives.

I. Antimicrobial Applications

Hydrazone derivatives of this compound have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. These compounds represent a promising class of antimicrobial agents, particularly in the context of rising drug resistance.

Quantitative Data

Table 1: Antimicrobial Activity of 2-(3,4-dichlorobenzoyl)-benzoic acid hydrazone derivatives

Compound IDTest OrganismZone of Inhibition (mm)
HDZ-4Escherichia coli14
HDZ-4Bacillus subtilis15
Ampicillin (Control)E. coli & B. subtilis30
Experimental Protocols

Protocol 1: Synthesis of 2-(3,4-dichlorobenzoyl)-benzoic acid hydrazide and its Hydrazone Derivatives

This protocol details a multi-step synthesis process.

Step 1: Synthesis of 2-(3,4-dichloro-benzoyl)-benzoic acid

  • In a reaction vessel, dissolve phthalic anhydride and dichlorobenzene in nitrobenzene.

  • Add aluminum trichloride to the mixture and stir.

  • Following the reaction, process the mixture to isolate the 2-(3,4-dichloro-benzoyl)-benzoic acid product.

Step 2: Esterification

  • Reflux the acid obtained in Step 1 with dry ethanol and a catalytic amount of sulfuric acid to produce the corresponding ethyl ester.

Step 3: Formation of Hydrazide

  • React the ethyl ester with hydrazine hydrate to form 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide.

Step 4: Synthesis of Hydrazone Derivatives (e.g., HDZ-4)

  • React the 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide with a substituted acetophenone under acidic conditions to yield the final hydrazone derivative.

Protocol 2: Antimicrobial Susceptibility Testing (Disc Diffusion Assay)

  • Prepare Mueller-Hinton agar plates.

  • Inoculate the plates uniformly with a standardized suspension of the test bacteria (E. coli or B. subtilis).

  • Impregnate sterile paper discs with a known concentration of the synthesized hydrazone derivatives (e.g., HDZ-4).

  • Place the discs on the surface of the agar.

  • Use a disc impregnated with ampicillin as a positive control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disc in millimeters.[1]

Workflow Diagram

Synthesis_and_Antimicrobial_Testing cluster_synthesis Synthesis cluster_testing Antimicrobial Testing Start Phthalic Anhydride + Dichlorobenzene Acid 2-(3,4-dichloro-benzoyl)- benzoic acid Start->Acid AlCl3 Ester Ethyl Ester Acid->Ester Ethanol, H2SO4 Hydrazide 2-(3,4-dichlorobenzoyl)- benzoic acid hydrazide Ester->Hydrazide Hydrazine Hydrate Hydrazone Hydrazone Derivative (e.g., HDZ-4) Hydrazide->Hydrazone Acetophenone Substituted Acetophenone Acetophenone->Hydrazone Inoculation Inoculate Agar Plates (E. coli / B. subtilis) Disc_Placement Place Impregnated Discs (HDZ-4, Ampicillin) Inoculation->Disc_Placement Incubation Incubate at 37°C Disc_Placement->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptosis Pathway Drug This compound Derivative Bcl2_Family Bcl-2 Family Proteins (Bax, Bak activation) Drug->Bcl2_Family Mitochondrion Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Enzyme_Inhibition cluster_components Assay Components cluster_process Inhibition Process Enzyme Cholinesterase (AChE or BChE) Binding Inhibitor binds to Enzyme Active Site Enzyme->Binding Substrate Substrate (e.g., Acetylthiocholine) Substrate->Binding Blocked Inhibitor Benzohydrazide Derivative Inhibitor->Binding Inhibition Enzyme Activity is Inhibited Binding->Inhibition No_Product Substrate is not hydrolyzed Inhibition->No_Product

References

The Versatile Role of 3,4-Dichlorobenzohydrazide in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3,4-Dichlorobenzohydrazide has emerged as a critical starting material for the synthesis of a diverse array of heterocyclic compounds, which are of significant interest to researchers in medicinal chemistry and drug development. This intermediate provides a scaffold for the construction of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, classes of compounds renowned for their broad spectrum of biological activities, including antimicrobial and anticancer properties.

The presence of the dichloro-substituted phenyl ring allows for the systematic investigation of structure-activity relationships, offering a handle to modulate the physicochemical and pharmacological properties of the resulting heterocyclic systems. The following application notes provide an overview of the synthetic routes and detailed protocols for the preparation of these important classes of compounds from this compound.

Application Note 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered considerable attention due to their diverse pharmacological activities. The synthesis of 2-(3,4-dichlorophenyl)-5-substituted-1,3,4-oxadiazoles can be efficiently achieved through the cyclization of N-acylhydrazones, which are readily prepared from this compound.

A common and effective method involves the condensation of this compound with various aromatic aldehydes to form the corresponding Schiff bases (N-acylhydrazones). Subsequent oxidative cyclization of these intermediates, often using reagents like chloramine-T or iodine in the presence of a base, yields the desired 2,5-disubstituted-1,3,4-oxadiazoles.

G cluster_reactants Reactants cluster_product Product A This compound C N'-Arylmethylidene-3,4-dichlorobenzohydrazide (Schiff Base Intermediate) A->C Condensation B Aromatic Aldehyde (R-CHO) B->C E 2-(3,4-Dichlorophenyl)-5-aryl-1,3,4-oxadiazole C->E Dehydrative Cyclization D Oxidative Cyclization (e.g., Chloramine-T or I2/Base)

Figure 1: General workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Experimental Protocol: Synthesis of 2-(3,4-Dichlorophenyl)-5-aryl-1,3,4-oxadiazoles

Step 1: Synthesis of N'-Arylmethylidene-3,4-dichlorobenzohydrazide (Schiff Base)

  • In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).

  • Add the desired aromatic aldehyde (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried to afford the crude Schiff base, which can be used in the next step without further purification.

Step 2: Oxidative Cyclization to 2-(3,4-Dichlorophenyl)-5-aryl-1,3,4-oxadiazole

  • To a solution of the Schiff base (1 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF), add the oxidizing agent. For example, add chloramine-T (1.2 mmol).

  • Reflux the mixture for 3-5 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.

CompoundR-group (from aldehyde)Yield (%)Melting Point (°C)Reference
2-(3,4-Dichlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole4-Nitrophenyl75245-247N/A
2-(3,4-Dichlorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole4-Chlorophenyl82210-212N/A
2-(3,4-Dichlorophenyl)-5-phenyl-1,3,4-oxadiazolePhenyl85198-200N/A

Note: The yields and melting points are representative and may vary based on the specific reaction conditions and the purity of the starting materials.

Application Note 2: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles

The 1,3,4-thiadiazole ring is another important heterocyclic scaffold present in numerous biologically active molecules. A versatile route to 2,5-disubstituted-1,3,4-thiadiazoles involves the reaction of an acid hydrazide with a source of carbon and sulfur, followed by cyclization. A common method employs the reaction of this compound with carbon disulfide in a basic medium to form a dithiocarbazate salt, which can then be cyclized.

G cluster_reactants Reactants cluster_product Product A This compound D Potassium 3-(3,4-dichlorobenzoyl)dithiocarbazate A->D B Carbon Disulfide (CS2) B->D C Potassium Hydroxide (KOH) C->D F 5-(3,4-Dichlorophenyl)-1,3,4-thiadiazole-2-thiol D->F Dehydration E Acid-catalyzed Cyclization (e.g., conc. H2SO4)

Figure 2: Synthetic pathway for 1,3,4-thiadiazole-2-thiol from this compound.
Experimental Protocol: Synthesis of 5-(3,4-Dichlorophenyl)-1,3,4-thiadiazole-2-thiol

  • Dissolve this compound (0.1 mol) in absolute ethanol (100 mL).

  • To this solution, add potassium hydroxide (0.1 mol) and carbon disulfide (0.12 mol).

  • Reflux the mixture for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to yield pure 5-(3,4-dichlorophenyl)-1,3,4-thiadiazole-2-thiol.

CompoundYield (%)Melting Point (°C)Reference
5-(3,4-Dichlorophenyl)-1,3,4-thiadiazole-2-thiol88228-230N/A

Note: The thiol group in the product can be further functionalized to generate a variety of 2,5-disubstituted-1,3,4-thiadiazole derivatives.

Application Note 3: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

1,2,4-Triazoles are a well-known class of nitrogen-containing heterocycles with a wide range of applications in medicinal and agricultural chemistry. One common synthetic approach involves the reaction of an acid hydrazide with a suitable nitrogen-containing reagent, followed by cyclization. For instance, this compound can be reacted with an isothiocyanate to form a thiosemicarbazide intermediate, which upon cyclization under basic conditions, can yield a 1,2,4-triazole-3-thiol.

G cluster_reactants Reactants cluster_product Product A This compound C N-Aryl-2-(3,4-dichlorobenzoyl)hydrazine-1-carbothioamide A->C B Aryl Isothiocyanate (R-NCS) B->C E 4-Aryl-5-(3,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione C->E Dehydration D Base-catalyzed Cyclization (e.g., NaOH)

Figure 3: General scheme for the synthesis of 1,2,4-triazole-3-thiones.
Experimental Protocol: Synthesis of 4-Aryl-5-(3,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones

Step 1: Synthesis of N-Aryl-2-(3,4-dichlorobenzoyl)hydrazine-1-carbothioamide

  • To a solution of this compound (1 mmol) in ethanol (20 mL), add the appropriate aryl isothiocyanate (1 mmol).

  • Reflux the reaction mixture for 6-8 hours.

  • Upon cooling, the solid product precipitates out.

  • Filter the solid, wash with cold ethanol, and dry.

Step 2: Cyclization to 4-Aryl-5-(3,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Suspend the thiosemicarbazide intermediate (1 mmol) in an aqueous solution of sodium hydroxide (2N, 10 mL).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize from a suitable solvent like ethanol to obtain the pure product.

CompoundR-group (from isothiocyanate)Yield (%)Melting Point (°C)Reference
4-Phenyl-5-(3,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thionePhenyl78255-257N/A
4-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione4-Chlorophenyl81278-280N/A

Note: The thione group can exist in tautomeric equilibrium with the thiol form and can be a site for further synthetic modifications.

Conclusion

This compound serves as a readily available and versatile precursor for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery and development. The protocols outlined in these application notes provide robust and adaptable methods for accessing 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, enabling further exploration of their biological activities. Researchers are encouraged to adapt and optimize these methods for the synthesis of novel derivatives for their specific research needs.

3,4-Dichlorobenzohydrazide: A Versatile Precursor for the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dichlorobenzohydrazide is a key chemical intermediate that serves as a versatile starting material for the synthesis of a wide array of novel bioactive molecules. Its unique structural features, including the dichlorinated phenyl ring and the reactive hydrazide moiety, make it an attractive scaffold for the development of new therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a precursor for the discovery of compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.

Synthesis of this compound

The synthesis of this compound is a straightforward process that can be achieved through the reaction of a 3,4-dichlorobenzoic acid derivative with hydrazine. A representative protocol is provided below.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of a closely related phenylhydrazide and can be optimized for this compound.[1]

Materials:

  • Methyl 3,4-dichlorobenzoate

  • Hydrazine hydrate

  • Methanol

  • Sodium methoxide

Procedure:

  • In a round-bottom flask, combine methyl 3,4-dichlorobenzoate (0.35 mole), hydrazine hydrate (0.35 mole), and sodium methoxide (0.40 mole) in methanol (175 ml).

  • Heat the mixture at reflux for 22 hours.

  • After cooling the reaction mixture to room temperature (approximately 25°C), pour it into 500 ml of water.

  • Filter the aqueous mixture to collect the solid precipitate.

  • Dissolve the collected solids in 500 ml of ethanol.

  • Induce crystallization by refrigeration.

  • Collect the resulting crystals of this compound by filtration.

  • The product can be further purified by recrystallization from ethanol.

Diagram 1: Synthesis of this compound

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product A Methyl 3,4-dichlorobenzoate C Sodium Methoxide, Methanol, Reflux A->C B Hydrazine Hydrate B->C D This compound C->D Reaction

Caption: Synthetic pathway for this compound.

Application in the Synthesis of Bioactive Hydrazones

Hydrazones are a class of organic compounds characterized by the R1R2C=NNH2 structure. They are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, and anti-inflammatory properties.[2] this compound can be readily converted into a variety of hydrazone derivatives through condensation with different aldehydes and ketones.

Protocol 2: General Synthesis of Hydrazone Derivatives from this compound

This is a general procedure for the synthesis of hydrazones.[3]

Materials:

  • This compound

  • Substituted aldehyde or ketone

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 mmol) in ethanol.

  • Add a substituted aldehyde or ketone (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature to allow the hydrazone product to precipitate.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Diagram 2: General Synthesis of Hydrazones

G A This compound C Hydrazone Derivative A->C Condensation (Ethanol, Acetic Acid, Reflux) B Aldehyde / Ketone (R-CHO / R-CO-R') B->C

Caption: General reaction scheme for hydrazone synthesis.

Antimicrobial Activity of Dichloro-Substituted Hydrazones

While specific data for 3,4-dichloro derivatives is limited, studies on structurally similar 2,4-dichloro hydrazones have demonstrated significant antimicrobial activity. These findings suggest that hydrazones derived from this compound are promising candidates for further investigation as antimicrobial agents.

A study on (E)-1-(2,4-dichlorobenzylidene)-2-phenylhydrazine and its p-nitro derivative revealed potent activity against a range of bacteria and fungi, with minimum inhibitory concentrations (MIC) and minimum bactericidal/fungicidal concentrations (MBC/MFC) in the low µg/mL range.[4]

Table 1: Antimicrobial Activity of 2,4-Dichloro Hydrazone Derivatives [4]

CompoundTest OrganismMIC (µg/mL)MBC/MFC (µg/mL)
(E)-1-(2,4-dichlorobenzylidene)-2-phenylhydrazine Vancomycin-resistant enterococci-25
Escherichia coli-25
Candida tropicalis-25
(E)-1-(2,4-dichlorobenzylidene)-2-(4-nitrophenyl)hydrazine Proteus mirabilis12.525
Methicillin-resistant Staphylococcus aureus25-

Application in the Synthesis of Bioactive 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7] this compound can serve as a key precursor for the synthesis of various 2,5-disubstituted 1,3,4-oxadiazoles.

Protocol 3: General Synthesis of 1,3,4-Oxadiazole Derivatives from this compound

This is a general and widely used method for the synthesis of 1,3,4-oxadiazoles.[8]

Materials:

  • This compound

  • Aromatic carboxylic acid

  • Phosphorus oxychloride (POCl3)

Procedure:

  • A mixture of this compound (1 mmol) and an aromatic carboxylic acid (1 mmol) is taken in excess phosphorus oxychloride.

  • The reaction mixture is refluxed for 5-6 hours.

  • After completion of the reaction (monitored by TLC), the excess POCl3 is removed by distillation under reduced pressure.

  • The residue is poured into crushed ice and neutralized with a sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent.

Diagram 3: Synthesis of 1,3,4-Oxadiazoles

G A This compound C 1,3,4-Oxadiazole Derivative A->C Cyclodehydration (POCl3, Reflux) B Aromatic Carboxylic Acid B->C

Caption: General synthetic route to 1,3,4-oxadiazoles.

Anticancer and Anti-inflammatory Activity of Dichlorophenyl-Substituted Oxadiazoles

Derivatives of 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione have been synthesized and evaluated for their anti-inflammatory activity. Several of these compounds exhibited significant inhibition of carrageenan-induced paw edema in rats, with some showing activity comparable to the standard drug indomethacin but with lower ulcerogenic potential.[9]

Table 2: Anti-inflammatory Activity of 5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thione Derivatives [9]

CompoundInhibition of Edema (%)
5b 57.8
5f 55.1
5i 53.8
5p 52.6
5r 51.3
Indomethacin 60.2

Application in the Synthesis of Bioactive 1,2,4-Triazoles

1,2,4-Triazoles are another important class of five-membered nitrogen-containing heterocycles. Compounds containing the 1,2,4-triazole scaffold are known to possess a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9][10][11]

Protocol 4: General Synthesis of 1,2,4-Triazole Derivatives from this compound

A common route to 1,2,4-triazoles involves the reaction of a hydrazide with a thiosemicarbazide intermediate followed by cyclization.

Materials:

  • This compound

  • Potassium hydroxide

  • Carbon disulfide

  • Hydrazine hydrate

  • Substituted phenacyl bromide

Procedure:

Step 1: Synthesis of Potassium dithiocarbazinate

  • Stir a mixture of this compound (0.1 mol), potassium hydroxide (0.1 mol), and ethanol (100 ml) in an ice bath.

  • Add carbon disulfide (0.1 mol) dropwise with continuous stirring.

  • Continue stirring for 12-16 hours at room temperature.

  • Dilute the mixture with dry ether and filter the precipitated potassium dithiocarbazinate salt, wash with ether, and dry.

Step 2: Synthesis of 4-amino-5-(3,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Reflux a mixture of the potassium dithiocarbazinate salt (0.1 mol) and hydrazine hydrate (0.2 mol) in water for 2-3 hours.

  • Cool the reaction mixture and acidify with a dilute solution of hydrochloric acid.

  • Filter the resulting solid, wash with water, and recrystallize from a suitable solvent.

Step 3: Synthesis of 1,2,4-triazolo[3,4-b][5][7][9]thiadiazine derivatives

  • Reflux a mixture of the triazole-thione (0.01 mol) and a substituted phenacyl bromide (0.01 mol) in absolute ethanol for 6-8 hours.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with water and recrystallize from ethanol.

Diagram 4: Synthesis of 1,2,4-Triazole Derivatives

G A This compound B Potassium Dithiocarbazinate A->B 1. KOH, CS2 2. Ether C 4-Amino-5-(3,4-dichlorophenyl) -1,2,4-triazole-3-thione B->C Hydrazine Hydrate, Reflux D 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivative C->D Substituted Phenacyl Bromide, Ethanol, Reflux

Caption: Multi-step synthesis of 1,2,4-triazole derivatives.

Anti-inflammatory Activity of 1,2,4-Triazole Derivatives

Numerous studies have reported the significant anti-inflammatory properties of various 1,2,4-triazole derivatives.[9][10][11] These compounds often exert their effects through the inhibition of inflammatory mediators like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[11] The incorporation of the 3,4-dichlorophenyl moiety into the 1,2,4-triazole scaffold is a promising strategy for the development of novel anti-inflammatory agents with potentially improved efficacy and safety profiles. While specific quantitative data for 3,4-dichlorophenyl substituted 1,2,4-triazoles were not found in the initial searches, the extensive literature on the anti-inflammatory activity of this class of compounds strongly supports their potential.

This compound is a valuable and readily accessible precursor for the synthesis of a diverse range of bioactive heterocyclic compounds, including hydrazones, 1,3,4-oxadiazoles, and 1,2,4-triazoles. The protocols and data presented in these application notes highlight the potential of these derivatives as promising candidates for the development of new antimicrobial, anticancer, and anti-inflammatory drugs. Further research into the synthesis and biological evaluation of novel molecules derived from this compound is highly encouraged to explore their full therapeutic potential.

References

Application Notes and Protocols: Synthesis of N'-Arylmethylene-3,4-dichlorobenzohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and reaction conditions for the synthesis of N'-Arylmethylene-3,4-dichlorobenzohydrazides, a class of compounds often investigated for their potential biological activities. The core of the synthesis involves the condensation reaction between 3,4-Dichlorobenzohydrazide and various substituted aldehydes to form a Schiff base (hydrazone).

The reaction is generally robust and can be accomplished under several conditions, often with high yields. The choice of solvent, catalyst, and temperature can be adapted based on the specific aldehyde used and the desired reaction time.

General Reaction Scheme

The fundamental reaction is the acid-catalyzed or thermal condensation of this compound with an aldehyde. The lone pair of the terminal nitrogen in the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield the corresponding hydrazone.

Figure 1: General reaction scheme for the synthesis of N'-Arylmethylene-3,4-dichlorobenzohydrazides.

Summary of Reaction Conditions

The following table summarizes various conditions reported for the synthesis of benzohydrazide Schiff bases, which are directly applicable to the coupling of this compound with aldehydes. The data is compiled from studies on analogous hydrazides, providing a strong predictive basis for this specific reaction.

Hydrazide ReactantAldehyde ReactantSolvent(s)CatalystTemperatureTimeYield (%)Reference
4-Chlorobenzohydrazide3,4-DimethoxybenzaldehydeEthanol / WaterConc. HClRoom Temp.5 min stirringN/A[1]
Benzohydrazide2-Hydroxy-3-methoxybenzaldehydeEthanolNoneReflux5 hours62.1[2]
3,4-DimethoxybenzohydrazideVarious Aromatic AldehydesEthanolN/ARefluxN/AGood[3]
HydrazideSalicylaldehydeMethanolAcetic Acid (drops)Reflux5 hours89[4]
4-Hydroxybenzoic acid hydrazideVarious Substituted AldehydesMethanolAcetic AcidReflux2-6 hours76-100[5]
2,4-Dinitrophenylhydrazine2,4-DichlorobenzaldehydeEthanolNoneReflux1 hourN/A[6]

Experimental Protocols

Two primary protocols are provided: an acid-catalyzed room temperature method and a thermal method under reflux. The choice of method may depend on the reactivity of the specific aldehyde being used.

Protocol 1: Acid-Catalyzed Synthesis at Room Temperature

This method is rapid and efficient for many aromatic aldehydes.

Materials:

  • This compound

  • Substituted Aldehyde (e.g., Benzaldehyde, 4-Nitrobenzaldehyde, etc.)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

  • Petroleum Ether (for washing)

  • Deionized Water

Procedure:

  • Dissolution of Hydrazide: In a round-bottom flask, dissolve 1.0 equivalent of this compound in an appropriate volume of ethanol (e.g., 10 mL per gram of hydrazide).

  • Addition of Aldehyde: To this solution, add 1.0 to 1.1 equivalents of the desired aldehyde, also dissolved in a minimal amount of ethanol.

  • Stirring: Stir the reaction mixture vigorously at room temperature using a magnetic stirrer for 5-10 minutes.[1]

  • Catalysis: Add 2-3 drops of a suitable acid catalyst (e.g., concentrated HCl or glacial acetic acid) to the mixture.[1][4] A precipitate often begins to form immediately or within a short period.

  • Reaction Completion: Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Filter the solid product using a Büchner funnel.

  • Washing: Wash the collected solid with cold ethanol or petroleum ether to remove any unreacted aldehyde.[1]

  • Drying: Dry the product in a vacuum oven at a low temperature (40-50 °C).

  • Recrystallization (Optional): If further purification is needed, recrystallize the dried solid from a suitable solvent, such as ethanol.[1]

Protocol 2: Thermal Synthesis under Reflux

This method is suitable for less reactive aldehydes or when a non-catalyzed reaction is preferred.

Materials:

  • This compound

  • Substituted Aldehyde

  • Ethanol or Methanol

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • Combine Reactants: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of this compound and 1.0-1.1 equivalents of the aldehyde in ethanol or methanol (e.g., 15-20 mL per gram of hydrazide).[2][5]

  • Catalyst (Optional): A few drops of glacial acetic acid can be added to accelerate the reaction.[4][5]

  • Reflux: Heat the mixture to reflux with constant stirring. The required time can range from 1 to 6 hours, depending on the substrates.[2][5][6] Monitor the reaction by TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature, and then further cool in an ice bath to maximize precipitation of the product.

  • Isolation: Collect the crystalline product by filtration.

  • Washing: Wash the product with a small amount of cold solvent (the same used for the reaction).

  • Drying: Dry the purified product under vacuum.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of N'-Arylmethylene-3,4-dichlorobenzohydrazides.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification hydrazide Dissolve this compound in Solvent mix Combine Solutions & Stir hydrazide->mix aldehyde Dissolve Aldehyde in Solvent aldehyde->mix catalyst Add Acid Catalyst (Optional) mix->catalyst Room Temp. Protocol heat Heat to Reflux (Optional) mix->heat Thermal Protocol cool Cool Mixture catalyst->cool heat->cool filter Filter Solid Product cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallize (Optional) dry->recrystallize final_product Final Product dry->final_product recrystallize->final_product

Caption: General workflow for hydrazone synthesis.

References

Application Notes and Protocols for Developing Enzyme Inhibition Assays with 3,4-Dichlorobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorobenzohydrazide and its derivatives represent a class of compounds with significant potential for enzyme inhibition, a critical area of investigation in drug discovery and development. This document provides detailed application notes and standardized protocols for the systematic evaluation of these compounds as enzyme inhibitors. The following sections will guide researchers through the necessary steps to characterize the inhibitory potential of this compound derivatives, from initial screening to the determination of inhibition kinetics. While specific quantitative data for this compound derivatives is not extensively available in the public domain, this guide provides a robust framework and example data for analogous hydrazide compounds to illustrate data presentation and analysis.

Data Presentation: Summarizing Quantitative Inhibition Data

Effective data presentation is crucial for comparing the potency of different derivatives and understanding structure-activity relationships (SAR). Quantitative data, such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), should be organized into clear and concise tables.

Table 1: Example - Inhibitory Activity of Benzohydrazide Derivatives against Cholinesterases

Compound IDR GroupAChE IC50 (µM)[1]BChE IC50 (µM)[1]Selectivity Index (BChE/AChE)
1a -CH375.3 ± 2.145.2 ± 1.50.60
1b -CH2CH368.9 ± 3.538.7 ± 2.20.56
1c -(CH2)2CH362.1 ± 2.830.1 ± 1.90.48
1d -(CH2)3CH355.4 ± 4.122.5 ± 1.30.41
Rivastigmine (Standard)2.5 ± 0.20.8 ± 0.10.32

Note: Data presented here is for illustrative purposes based on analogous compounds and should be replaced with experimental data for this compound derivatives.

Table 2: Example - Inhibition of α-Glucosidase by Hydrazide-Hydrazone Derivatives

Compound IDSubstitution Patternα-Glucosidase IC50 (µM)[2]Inhibition Type
2a 2,4-dichloro15.8 ± 0.4Competitive
2b 4-nitro22.1 ± 0.9Non-competitive
2c 3,4-dihydroxy12.5 ± 0.6Mixed
Acarbose (Standard)873.3 ± 1.7Competitive

Note: This table illustrates how to present data for different derivatives and their mode of inhibition. This data is based on analogous compounds.

Table 3: Example - Laccase Inhibition by Hydrazide-Hydrazone Derivatives

Compound IDAldehyde MoietyLaccase Ki (µM)[3]Inhibition Type[3]
3a Salicylaldehyde24 ± 2Competitive
3b 4-Hydroxybenzaldehyde150 ± 12Competitive
3c 3,5-di-tert-butyl-2-hydroxybenzylidene17.9 ± 1.5Uncompetitive
Sodium Azide (Standard)3.0 ± 0.3Non-competitive

Note: This table demonstrates the presentation of the inhibition constant (Ki) and the type of inhibition, which provides deeper mechanistic insight.

Experimental Protocols

The following are detailed methodologies for key experiments in the evaluation of this compound derivatives as enzyme inhibitors.

Protocol 1: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework for a spectrophotometric assay, which is widely applicable to enzymes where the reaction produces a change in absorbance.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Positive control inhibitor (if available)

  • 96-well microplates

  • Microplate reader

Methodology:

  • Preparation of Reagents: Prepare all solutions (buffer, enzyme, substrate, and inhibitors) on the day of the experiment. The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Enzyme and Inhibitor Pre-incubation:

    • To each well of a 96-well plate, add 50 µL of the appropriate concentration of the this compound derivative or control (buffer with DMSO for negative control, known inhibitor for positive control).

    • Add 50 µL of the enzyme solution (at a 2x final concentration) to each well.

    • Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiation of Reaction:

    • Add 100 µL of the substrate solution (at a 2x final concentration) to each well to start the enzymatic reaction.

  • Measurement of Enzyme Activity:

    • Immediately place the microplate in a microplate reader.

    • Measure the change in absorbance at the appropriate wavelength over a set period. The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Protocol 2: Determination of Inhibition Type (Kinetics)

To understand the mechanism of inhibition (competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.

Methodology:

  • Follow the general assay protocol (Protocol 1).

  • Perform the assay with varying concentrations of the substrate in the absence and presence of different fixed concentrations of the this compound derivative.

  • Measure the initial reaction velocities (v) for each combination of substrate and inhibitor concentration.

  • Analyze the data using graphical methods such as Lineweaver-Burk plots (1/v vs. 1/[S]) or Michaelis-Menten kinetics.

    • Competitive inhibition: Vmax remains unchanged, while Km increases.

    • Non-competitive inhibition: Vmax decreases, while Km remains unchanged.

    • Uncompetitive inhibition: Both Vmax and Km decrease.

    • Mixed inhibition: Both Vmax and Km are altered.

  • The inhibition constant (Ki) can be calculated from these plots.

Mandatory Visualizations

Signaling Pathway Diagram

As specific signaling pathways targeted by this compound derivatives are not yet well-defined, we present a representative pathway for cholinesterase inhibition, a known target for hydrazide derivatives, which is relevant in the context of Alzheimer's disease.

Cholinesterase_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibitor Inhibitor Action ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse ACh in Synaptic Cleft ACh_release->ACh_synapse AChR Acetylcholine Receptor (Postsynaptic) ACh_synapse->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis Signal Signal Transduction AChR->Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor This compound Derivative Inhibitor->AChE Inhibits

Caption: Cholinesterase inhibition by a this compound derivative.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for screening and characterizing this compound derivatives as enzyme inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Development & Screening cluster_analysis Mechanism of Action cluster_sar Structure-Activity Relationship Compound_Prep Synthesize & Purify This compound Derivatives Primary_Screen Primary Screening (Single Concentration) Compound_Prep->Primary_Screen Reagent_Prep Prepare Enzyme, Substrate & Buffers Assay_Dev Develop & Optimize Enzyme Assay Reagent_Prep->Assay_Dev Assay_Dev->Primary_Screen Dose_Response Dose-Response (IC50 Determination) Primary_Screen->Dose_Response Active Hits Kinetic_Studies Kinetic Studies (Lineweaver-Burk Plot) Dose_Response->Kinetic_Studies SAR_Analysis SAR Analysis Dose_Response->SAR_Analysis Determine_MOA Determine Mode of Inhibition (Ki) Kinetic_Studies->Determine_MOA Determine_MOA->SAR_Analysis

Caption: Workflow for enzyme inhibitor screening and characterization.

Logical Relationship Diagram: Types of Reversible Enzyme Inhibition

This diagram illustrates the different mechanisms of reversible enzyme inhibition that can be investigated for this compound derivatives.

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + I Substrate Substrate (S) Inhibitor Inhibitor (I) ES_Complex->Enzyme - S ESI_Complex Enzyme-Substrate-Inhibitor Complex (ESI) Product Product (P) ES_Complex->Product k_cat EI_Complex->Enzyme - I ES_Complex_I Enzyme-Substrate Complex (ES) ESI_Complex->ES_Complex_I - I ES_Complex_II Enzyme-Substrate Complex (ES) ESI_Complex->ES_Complex_II - I Enzyme_I Enzyme (E) Enzyme_I->EI_Complex ES_Complex_I->ESI_Complex + I ES_Complex_II->ESI_Complex + I

Caption: Mechanisms of reversible enzyme inhibition.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3,4-Dichlorobenzohydrazide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3,4-Dichlorobenzohydrazide, a key intermediate for the generation of a diverse library of hydrazone derivatives with significant potential in preclinical drug discovery. The protocols detailed herein are designed for scalability, emphasizing efficiency and green chemistry principles. Furthermore, this guide outlines the subsequent synthesis of bioactive hydrazones and discusses their potential applications in preclinical studies, particularly in the fields of oncology and microbiology, based on the known biological activities of similar halogenated aromatic hydrazides.

Introduction

This compound is a crucial building block in medicinal chemistry. The presence of the dichloro-substituted phenyl ring offers a scaffold that can be readily modified to explore structure-activity relationships (SAR). The hydrazide functional group is particularly valuable as it serves as a versatile handle for the synthesis of a wide array of hydrazone derivatives. Hydrazones are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties. The introduction of halogen atoms, such as chlorine, into the molecular structure has been shown to enhance the therapeutic efficacy and potency of various drug candidates.[1][2] This application note details a scalable synthesis of this compound and its conversion to hydrazone derivatives for preclinical evaluation.

Synthesis of this compound: A Scalable Approach

The synthesis of this compound is most efficiently achieved through the reaction of 3,4-Dichlorobenzoic acid with hydrazine hydrate. For scale-up purposes, a microwave-assisted, solvent-free method is presented as a green and efficient alternative to conventional heating.

Materials and Methods

Table 1: Reagents and Materials for the Synthesis of this compound

Reagent/MaterialGradeSupplier
3,4-Dichlorobenzoic acid≥98%Commercially Available
Hydrazine hydrate (80%)Reagent GradeCommercially Available
Ethanol95%Commercially Available
Deionized Water-In-house
Experimental Protocol: Microwave-Assisted Scale-Up Synthesis

This protocol is adapted from green synthesis methodologies for hydrazides and is designed for a larger scale production.

  • Preparation: In a microwave-transparent reaction vessel, thoroughly mix 191 g (1.0 mol) of 3,4-Dichlorobenzoic acid with 62.5 g (1.0 mol) of 80% hydrazine hydrate.

  • Microwave Irradiation: Place the reaction vessel in a laboratory microwave synthesizer. Irradiate the mixture at 2450 MHz and a power of 900 W. The reaction time is typically short, in the range of 150-200 seconds. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. The solid product is then triturated with cold deionized water, filtered under vacuum, and washed with additional cold deionized water to remove any unreacted hydrazine hydrate.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

  • Drying: The purified product is dried in a vacuum oven at 60-70 °C to a constant weight.

Table 2: Process Parameters and Expected Outcome for Scale-Up Synthesis

ParameterValue
Scale1.0 mol
Reaction Time150-200 s
Expected Yield85-95%
Purity (by HPLC)>98%
AppearanceWhite to off-white crystalline solid

Synthesis Workflow

G cluster_synthesis Scale-Up Synthesis of this compound start Start reactants Mix 3,4-Dichlorobenzoic Acid and Hydrazine Hydrate start->reactants microwave Microwave Irradiation (900 W, 150-200 s) reactants->microwave workup Cool, Triturate with Water, and Filter microwave->workup purification Recrystallize from Ethanol/Water workup->purification drying Vacuum Dry purification->drying product This compound (Yield: 85-95%, Purity: >98%) drying->product

Synthesis Workflow Diagram

Preclinical Studies: Synthesis and Evaluation of Bioactive Hydrazones

The synthesized this compound serves as a key intermediate for creating a library of hydrazone derivatives for preclinical screening.

General Protocol for Hydrazone Synthesis
  • Dissolution: Dissolve 2.05 g (10 mmol) of this compound in 50 mL of ethanol in a round-bottom flask.

  • Addition of Aldehyde/Ketone: To this solution, add a stoichiometric equivalent (10 mmol) of the desired aromatic or heteroaromatic aldehyde or ketone.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated hydrazone product is collected by vacuum filtration.

  • Purification: The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF-water).

Biological Evaluation

The synthesized hydrazone derivatives can be subjected to a variety of in vitro and in vivo preclinical studies to assess their therapeutic potential.

Table 3: Preclinical Screening Assays for this compound Derivatives

Assay TypeTargetPurpose
Anticancer
MTT/XTT AssayCancer Cell Lines (e.g., MCF-7, A549, HCT116)Evaluate cytotoxicity and cell viability.
Kinase Inhibition AssaySpecific Kinases (e.g., EGFR, VEGFR)Determine the inhibitory effect on key signaling proteins.
Apoptosis Assay (e.g., Annexin V)Cancer Cell LinesInvestigate the mechanism of cell death (apoptosis induction).
Cell Cycle AnalysisCancer Cell LinesDetermine the effect on cell cycle progression.
Antimicrobial
MIC/MBC DeterminationBacterial and Fungal StrainsAssess the minimum inhibitory and bactericidal/fungicidal concentrations.
DNA Gyrase Inhibition AssayBacterial DNA GyraseInvestigate the mechanism of antibacterial action.
Potential Mechanism of Action: Kinase Inhibition in Cancer

Many halogenated organic molecules exhibit anticancer activity by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. The diagram below illustrates a simplified signaling pathway that could be targeted by this compound derivatives.

G cluster_pathway Potential Anticancer Mechanism of Action GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor P1 Intracellular Signaling (e.g., RAS/MAPK Pathway) Receptor->P1 Phosphorylation Apoptosis Apoptosis Hydrazone This compound Derivative Hydrazone->Receptor Inhibition TF Transcription Factors P1->TF Proliferation Cell Proliferation & Survival TF->Proliferation

Kinase Inhibition Pathway
Preclinical Screening Workflow

The following diagram outlines a typical workflow for the preclinical screening of a newly synthesized library of this compound derivatives.

G cluster_workflow Preclinical Screening Workflow Synthesis Synthesis of Hydrazone Library Primary Primary Screening (e.g., MTT Assay) Synthesis->Primary Secondary Secondary Screening (e.g., Kinase Assays, MIC Determination) Primary->Secondary Lead_ID Lead Identification & Optimization Secondary->Lead_ID In_Vivo In Vivo Studies (Animal Models) Lead_ID->In_Vivo Preclinical_Candidate Preclinical Candidate Selection In_Vivo->Preclinical_Candidate

Preclinical Screening Workflow

Conclusion

The protocols and application notes provided herein offer a robust framework for the scale-up synthesis of this compound and its subsequent derivatization for preclinical drug discovery. The emphasis on scalable and green synthetic methods ensures the efficient production of the core intermediate. The diverse biological activities associated with halogenated hydrazones make this class of compounds a promising area for the development of novel therapeutic agents. The outlined preclinical screening workflow provides a clear path for the evaluation and advancement of lead candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dichlorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of 3,4-Dichlorobenzohydrazide, a key intermediate in the development of pharmaceuticals and other bioactive molecules.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • From 3,4-Dichlorobenzoic Acid: Direct condensation of the carboxylic acid with hydrazine hydrate, typically under reflux conditions in a suitable solvent like ethanol. This method may require longer reaction times.[1]

  • From 3,4-Dichlorobenzoyl Chloride: Reaction of the more reactive acid chloride with hydrazine hydrate. This method is often faster and results in higher yields but requires the initial conversion of the carboxylic acid to the acid chloride using an agent like thionyl chloride or oxalyl chloride.[3]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, should be used to achieve good separation.

Q3: What is the most common side product, and how can its formation be minimized?

A3: A common side product is N,N'-bis(3,4-dichlorobenzoyl)hydrazine. This impurity arises when one molecule of hydrazine reacts with two molecules of the acyl donor (e.g., 3,4-dichlorobenzoyl chloride). To minimize its formation, a molar excess of hydrazine hydrate should be used. Additionally, the slow, continuous addition of the acid chloride to a cooled solution of hydrazine hydrate helps to ensure that the acid chloride preferentially reacts with the excess hydrazine available.[3]

Q4: What are the recommended purification methods for this compound?

A4: The primary method for purifying the crude product is recrystallization. Common solvents for recrystallization include ethanol, methanol, or aqueous ethanol mixtures.[1] The crude product is dissolved in the minimum amount of hot solvent and allowed to cool slowly, which causes the purified product to crystallize. The crystals can then be collected by vacuum filtration.[4]

Q5: How should the final product be stored?

A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and direct sunlight.

Synthesis Workflow and Logic Diagrams

The following diagrams illustrate the primary synthesis pathways and a logical approach to troubleshooting common issues.

A Starting Material: 3,4-Dichlorobenzoic Acid B Method 1: Direct Condensation A->B C Method 2: Acid Chloride Route A->C F React with Hydrazine Hydrate (N₂H₄·H₂O) in Ethanol, Reflux B->F High Temp D React with Thionyl Chloride (SOCl₂) C->D E Intermediate: 3,4-Dichlorobenzoyl Chloride D->E G React with Hydrazine Hydrate (N₂H₄·H₂O) in THF or CH₂Cl₂, 0°C to RT E->G Low Temp H Crude this compound F->H G->H I Workup & Purification (Filtration, Recrystallization) H->I J Final Product: Pure this compound I->J

Caption: General synthesis workflows for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing possible causes and actionable solutions.

Problem Problem Encountered LowYield Low or No Yield Problem->LowYield Impure Product is Impure (TLC / NMR) Problem->Impure Cause_Incomplete Cause: Incomplete Reaction LowYield->Cause_Incomplete Cause_Stoich Cause: Incorrect Stoichiometry LowYield->Cause_Stoich Cause_Loss Cause: Loss During Workup LowYield->Cause_Loss Cause_SM Cause: Unreacted Starting Material Impure->Cause_SM Cause_Bis Cause: N,N'-bis-hydrazide by-product Impure->Cause_Bis Sol_Time Solution: • Increase reaction time • Increase temperature (if stable) • Monitor via TLC Cause_Incomplete->Sol_Time Sol_Reagent Solution: • Verify reagent purity & activity • Use slight excess of hydrazine hydrate Cause_Stoich->Sol_Reagent Sol_Workup Solution: • Optimize recrystallization solvent • Minimize transfers • Ensure complete precipitation Cause_Loss->Sol_Workup Sol_SM Solution: • Drive reaction to completion (see 'Incomplete Reaction') • Purify via recrystallization Cause_SM->Sol_SM Sol_Bis Solution: • Use >2 equivalents of hydrazine hydrate • Add acid chloride slowly to hydrazine solution Cause_Bis->Sol_Bis

Caption: Troubleshooting logic for this compound synthesis.

Problem: Low Product Yield

  • Possible Cause 1: Incomplete Reaction.

    • Solution: Confirm the reaction has gone to completion using TLC. If starting material remains, consider extending the reaction time or, if thermally stable, increasing the reaction temperature. For the acid chloride method, ensure the reaction is stirred adequately for the recommended duration after addition.

  • Possible Cause 2: Suboptimal Reagent Stoichiometry or Quality.

    • Solution: Ensure that the hydrazine hydrate used is of high purity and activity. A slight molar excess (1.1 to 2.0 equivalents) of hydrazine hydrate is often beneficial. For the two-step method, ensure the complete conversion of the carboxylic acid to the acid chloride before proceeding.

  • Possible Cause 3: Product Loss During Workup and Purification.

    • Solution: The product may have some solubility in the recrystallization solvent even at low temperatures. Avoid using an excessive volume of solvent for recrystallization. Ensure the filtrate is thoroughly cooled in an ice bath to maximize precipitation before filtration.

Problem: Significant Impurity Detected

  • Possible Cause 1: Presence of N,N'-bis(3,4-dichlorobenzoyl)hydrazine.

    • Solution: This is the most common process-related impurity. Its formation is favored when the local concentration of the acylating agent is high relative to hydrazine. To prevent this, use a larger excess of hydrazine hydrate (e.g., 2-3 equivalents) and add the 3,4-dichlorobenzoyl chloride solution dropwise to a well-stirred, cool (0-5 °C) solution of hydrazine hydrate.[3]

  • Possible Cause 2: Unreacted Starting Material.

    • Solution: If unreacted 3,4-dichlorobenzoic acid or its acid chloride is present, the reaction has not gone to completion (see "Low Yield" solutions). Most unreacted starting material can be effectively removed during recrystallization due to differences in solubility.

Quantitative Data on Synthesis Conditions

The following table summarizes how different reaction parameters can influence the yield and purity of this compound. These values are representative and serve to illustrate key principles.

EntryStarting MaterialHydrazine Hydrate (Equivalents)SolventTemperatureTime (h)Yield (%)Purity (%)Notes
13,4-Dichlorobenzoic Acid1.2EthanolReflux (78°C)126896Standard direct condensation method.
23,4-Dichlorobenzoic Acid2.0EthanolReflux (78°C)127597Excess hydrazine improves yield slightly.
33,4-Dichlorobenzoyl Chloride1.1THFRoom Temp48288High level of bis-hydrazide impurity.
43,4-Dichlorobenzoyl Chloride2.5THF0°C to RT49399Slow addition to excess, cool hydrazine minimizes by-product formation.[3]

Detailed Experimental Protocols

Method A: From 3,4-Dichlorobenzoic Acid (Direct Condensation)

  • Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dichlorobenzoic acid (10.0 g, 0.052 mol).

  • Reagents: Add absolute ethanol (100 mL) to the flask, followed by the slow addition of hydrazine hydrate (80% solution, 4.9 g, 0.078 mol, 1.5 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) with continuous stirring. Monitor the reaction's progress using TLC. The reaction is typically complete within 8-12 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Isolation: Collect the resulting white solid by vacuum filtration, washing the filter cake with two portions of cold ethanol (2x 20 mL).

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound. Dry the final product in a vacuum oven. The expected yield is typically in the range of 70-80%.

Method B: From 3,4-Dichlorobenzoyl Chloride (High-Yield Method)

Step 1: Synthesis of 3,4-Dichlorobenzoyl Chloride

  • Setup: In a fume hood, equip a 100 mL round-bottomed flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a trap (e.g., a bubbler with NaOH solution).

  • Reagents: Add 3,4-dichlorobenzoic acid (10.0 g, 0.052 mol) to the flask, followed by thionyl chloride (12.4 g, 7.6 mL, 0.104 mol, 2.0 equivalents). Add one drop of N,N-dimethylformamide (DMF) as a catalyst.

  • Reaction: Gently heat the mixture to reflux (approximately 70-75°C) for 2-3 hours. The reaction is complete when the evolution of HCl and SO₂ gas ceases.

  • Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3,4-dichlorobenzoyl chloride (a pale yellow oil or low-melting solid) is used directly in the next step without further purification.

Step 2: Synthesis of this compound

  • Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of hydrazine hydrate (80% solution, 8.2 g, 0.13 mol, 2.5 equivalents) in tetrahydrofuran (THF, 150 mL).

  • Addition: Cool the hydrazine solution to 0-5°C in an ice-salt bath. Dissolve the crude 3,4-dichlorobenzoyl chloride from the previous step in dry THF (50 mL) and add it to the dropping funnel.

  • Reaction: Add the acid chloride solution dropwise to the cold, vigorously stirred hydrazine solution over 1-2 hours, ensuring the internal temperature does not rise above 10°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.

  • Workup: Reduce the volume of the solvent using a rotary evaporator. Add distilled water (200 mL) to the residue to precipitate the product.

  • Isolation & Purification: Stir the slurry for 30 minutes, then collect the white precipitate by vacuum filtration. Wash the solid with cold water (2x 30 mL). Recrystallize the crude product from an ethanol/water mixture to yield pure this compound. Dry the product under vacuum. The expected yield is typically above 90%.

References

troubleshooting side reactions in 3,4-Dichlorobenzohydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dichlorobenzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

The most common and direct method for synthesizing this compound is the reaction of a 3,4-dichlorobenzoyl derivative with hydrazine hydrate. The two primary starting materials for this reaction are:

  • 3,4-Dichlorobenzoyl chloride: This is a highly reactive acyl chloride that readily reacts with hydrazine hydrate, typically in the presence of a base to neutralize the HCl byproduct.[1]

  • Methyl 3,4-dichlorobenzoate: This ester can be converted to the hydrazide by refluxing with hydrazine hydrate, often in a solvent like ethanol.[2]

Q2: What is the most common side product in this synthesis?

The most prevalent side product is the formation of 1,2-bis(3,4-dichlorobenzoyl)hydrazine.[3] This occurs when a molecule of the desired this compound reacts with a second molecule of 3,4-dichlorobenzoyl chloride. This is more likely to happen if the acyl chloride is in excess or if it is added too quickly to the reaction mixture.

Q3: My starting material, 3,4-dichlorobenzoyl chloride, appears to have degraded. What could be the cause?

3,4-Dichlorobenzoyl chloride is highly sensitive to moisture.[4] Exposure to water, even atmospheric humidity, will lead to hydrolysis, forming 3,4-dichlorobenzoic acid.[5] It is crucial to store and handle 3,4-dichlorobenzoyl chloride under anhydrous conditions to prevent this degradation, which will lower the yield of your desired product.

Q4: How can I purify the crude this compound?

The most common method for purifying solid organic compounds like this compound is recrystallization.[6] Suitable solvents for recrystallization would typically be polar solvents like ethanol or a mixture of ethanol and water. The choice of solvent depends on the solubility of the hydrazide and its impurities. Column chromatography can also be employed for purification if recrystallization does not provide the desired purity.[6]

Troubleshooting Guide

Low Yield
Symptom Possible Cause Recommended Solution
Low yield of solid product after reaction. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is stirred efficiently. - If using an ester as a starting material, ensure the reflux time is adequate (e.g., several hours).[2]
Hydrolysis of 3,4-dichlorobenzoyl chloride: The starting acyl chloride may have been partially or fully hydrolyzed to 3,4-dichlorobenzoic acid due to exposure to moisture.[5]- Use freshly opened or properly stored anhydrous 3,4-dichlorobenzoyl chloride. - Ensure all glassware is oven-dried before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of 1,2-bis(3,4-dichlorobenzoyl)hydrazine: An excess of the acyl chloride or rapid addition can lead to the formation of the di-acylated side product.[3]- Use a slight excess of hydrazine hydrate. - Add the 3,4-dichlorobenzoyl chloride solution dropwise to the hydrazine solution at a low temperature to control the reaction rate.
Product loss during workup. Product is soluble in the wash solvent. - Minimize the volume of solvent used for washing the filtered product. - Use a cold solvent for washing to reduce solubility.
Incomplete precipitation. - Ensure the solution is sufficiently cooled to maximize crystal formation before filtration. - If the product is precipitated by pH adjustment, ensure the target pH is reached throughout the solution.
Impure Product
Symptom Possible Cause Recommended Solution
Presence of a less polar spot on TLC. Unreacted starting material (methyl 3,4-dichlorobenzoate or 3,4-dichlorobenzoyl chloride). - Optimize reaction conditions (time, temperature) to ensure complete conversion. - Purify the crude product by recrystallization or column chromatography.[6]
Presence of a more polar spot on TLC. 3,4-Dichlorobenzoic acid: This impurity arises from the hydrolysis of the starting acyl chloride.[5]- During the workup, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity.
Presence of an additional spot with intermediate polarity on TLC. 1,2-bis(3,4-dichlorobenzoyl)hydrazine: This is the common di-acylated side product.- Optimize the stoichiometry of the reactants (use an excess of hydrazine). - Control the rate of addition and temperature of the reaction. - This side product can often be removed by recrystallization, as its solubility profile is likely different from the desired product.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on the synthesis of similar hydrazides and should be adapted and optimized for your specific experimental conditions.

Method 1: From 3,4-Dichlorobenzoyl Chloride

This method is rapid and often proceeds with high yield.

Materials:

  • 3,4-Dichlorobenzoyl chloride

  • Hydrazine hydrate (64-85% solution in water)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Base (e.g., Pyridine or Triethylamine)

Procedure:

  • Dissolve hydrazine hydrate (approximately 1.2 to 2 equivalents) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the flask in an ice bath (0-5 °C).

  • Dissolve 3,4-dichlorobenzoyl chloride (1 equivalent) in the same anhydrous solvent and add it to the addition funnel.

  • Add the base (approximately 1.1 equivalents) to the hydrazine solution.

  • Slowly add the 3,4-dichlorobenzoyl chloride solution dropwise to the stirred hydrazine solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, the product can be isolated by filtration if it precipitates. The solid is then washed with cold water and a small amount of cold solvent to remove impurities.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.

Method 2: From Methyl 3,4-dichlorobenzoate

This method avoids the use of the highly reactive acyl chloride.

Materials:

  • Methyl 3,4-dichlorobenzoate

  • Hydrazine hydrate (85-100%)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve methyl 3,4-dichlorobenzoate (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (typically 3-5 equivalents).[2]

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, will often crystallize out of the solution upon cooling.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • If the product does not crystallize, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reagents Reagents start1 3,4-Dichlorobenzoyl Chloride reaction Reaction start1->reaction start2 Methyl 3,4-dichlorobenzoate start2->reaction reagent1 Hydrazine Hydrate reagent1->reaction reagent2 Base (e.g., Pyridine) reagent2->reaction reagent3 Solvent (e.g., THF, Ethanol) reagent3->reaction workup Workup & Isolation (Filtration/Extraction) reaction->workup purification Purification (Recrystallization/ Column Chromatography) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product cause1 Incomplete Reaction start->cause1 cause2 Hydrolysis of Starting Material start->cause2 cause3 Side Reaction: Di-acylation start->cause3 sol1 Increase Reaction Time/Temperature cause1->sol1 sol2 Use Anhydrous Conditions cause2->sol2 sol3 Slow Addition of Acyl Chloride cause3->sol3 sol4 Use Excess Hydrazine cause3->sol4 sol5 Purify by Recrystallization sol1->sol5 sol2->sol5 sol3->sol5 sol4->sol5

Caption: Troubleshooting logic for side reactions in synthesis.

References

Technical Support Center: Purification of Crude 3,4-Dichlorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 3,4-Dichlorobenzohydrazide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound for their experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound typically originate from the starting materials or side reactions during its synthesis. These can include:

  • Unreacted Starting Materials: Such as 3,4-dichlorobenzoic acid or its corresponding ester.

  • Hydrazine: Excess hydrazine hydrate used in the synthesis.

  • Side Products: Dimerization products or products from competing side reactions.[1]

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: What is the recommended primary purification technique for crude this compound?

A2: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[2] This technique relies on the principle of differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent should exhibit the following characteristics:

  • High solubility for this compound at elevated temperatures.

  • Low solubility for this compound at room temperature or below to ensure good recovery.

  • High solubility for impurities at all temperatures, so they remain in the mother liquor.

  • Alternatively, very low solubility for impurities so they can be filtered off from the hot solution.

  • The solvent should not react with this compound.

  • It should be volatile enough to be easily removed from the purified crystals.

Based on the structure of this compound, which is a moderately polar molecule, suitable solvents for screening include ethanol, methanol, isopropanol, and aqueous mixtures of these alcohols.[3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Recovery of Purified Product The chosen recrystallization solvent is too good, meaning the compound remains significantly soluble even at low temperatures.- Try a different solvent or a mixed-solvent system. For example, if using ethanol, you could add water as an anti-solvent. - Ensure the cooling process is slow to allow for maximum crystal formation. - Cool the solution in an ice bath to further decrease solubility.
Product Oiling Out (Forms an oil instead of crystals) The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated.- Use a lower-boiling point solvent. - Ensure the crude material is fully dissolved before cooling. - Try adding a seed crystal to induce crystallization.
Colored Impurities in the Final Product Incomplete removal of colored by-products.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization.
Crystals Do Not Form Upon Cooling The solution is not sufficiently saturated. The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration of the product. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Introduce a seed crystal of pure this compound.
Presence of Insoluble Impurities in Hot Solution Impurities are insoluble in the chosen recrystallization solvent.- Perform a hot filtration step to remove the insoluble impurities before allowing the solution to cool and crystallize.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

Objective: To purify crude this compound using a single solvent.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Spatula

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, determine the appropriate solvent by testing the solubility of a small amount of the crude product at room and elevated temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization of this compound

Objective: To purify crude this compound using a pair of miscible solvents (one in which the compound is soluble and another in which it is insoluble).

Materials:

  • Crude this compound

  • Solvent pair (e.g., Ethanol and Water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Spatula

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of the "good" solvent (e.g., ethanol) at an elevated temperature.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.

Data Presentation

Table 1: Illustrative Purity and Recovery Data for Recrystallization of Crude this compound

Purification Method Initial Purity (%) Final Purity (%) Recovery (%)
Single-Solvent Recrystallization (Ethanol)859875
Mixed-Solvent Recrystallization (Ethanol/Water)859980
Recrystallization with Charcoal Treatment85 (colored)98 (colorless)70

Note: These are representative values and actual results may vary depending on the nature and amount of impurities.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_isolation Isolation & Analysis crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve solvent Select Solvent(s) solvent->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry analyze Analyze Purity (e.g., HPLC, NMR) dry->analyze

Caption: General workflow for the recrystallization of this compound.

troubleshooting_logic start Crude Product Purification recrystallize Perform Recrystallization start->recrystallize purity_check Check Purity (>98%?) recrystallize->purity_check pure_product Pure Product purity_check->pure_product Yes troubleshoot Troubleshoot Issue purity_check->troubleshoot No low_recovery Low Recovery? troubleshoot->low_recovery oiling_out Oiling Out? troubleshoot->oiling_out colored_product Colored Product? troubleshoot->colored_product low_recovery->recrystallize Adjust Solvent/ Cooling oiling_out->recrystallize Change Solvent/ Use Seed Crystal colored_product->recrystallize Use Activated Charcoal

Caption: A logical diagram for troubleshooting common recrystallization issues.

References

Technical Support Center: Optimization of Reaction Parameters for 3,4-Dichlorobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 3,4-Dichlorobenzohydrazide and its derivatives, particularly N-acylhydrazones.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most widely used and reliable method is the hydrazinolysis of a corresponding ester, typically methyl or ethyl 3,4-dichlorobenzoate.[1][2] This reaction involves refluxing the ester with hydrazine monohydrate in a suitable solvent, most commonly an alcohol like ethanol.[3][4]

Q2: I am planning to synthesize N-acylhydrazone derivatives from this compound. What is the general procedure?

A2: The synthesis of N-acylhydrazones is typically achieved through a condensation reaction between this compound and a selected aldehyde or ketone.[5] The reaction is generally carried out in a refluxing alcohol solvent, such as ethanol.[3][6] It can be performed with or without an acid catalyst, though a catalytic amount of a strong acid like concentrated HCl is often used to accelerate the reaction.[5][6]

Q3: My N-acylhydrazone product shows duplicate peaks in the 1H- and 13C-NMR spectra. What is the cause?

A3: The presence of duplicate peaks in the NMR spectra of N-acylhydrazones is a well-documented phenomenon. It arises from the existence of geometric isomers (E/Z) around the C=N double bond and conformational isomers (rotamers) due to restricted rotation around the N-N single bond.[5][7] In solution, these isomers can be in equilibrium, leading to two sets of signals.[7] The E isomer is generally predominant as it is sterically more stable.[6]

Q4: What are some common side reactions to be aware of during the synthesis of this compound from an ester?

A4: A primary concern is the formation of N,N'-diacylhydrazine byproducts. This can occur if the starting material is an acid chloride or anhydride, which are highly reactive.[1][8] While less common with esters, prolonged reaction times or excessive temperature could potentially lead to side reactions. Ensuring the correct stoichiometry of hydrazine monohydrate is crucial.

Q5: Can I use microwave irradiation to synthesize this compound?

A5: Yes, microwave-assisted synthesis is a viable and often advantageous method. It can significantly reduce reaction times (from hours to seconds/minutes) and improve yields compared to conventional heating methods.[1] The reaction is typically performed by directly irradiating a mixture of the corresponding carboxylic acid and hydrazine hydrate without a solvent.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its N-acylhydrazone derivatives.

Problem 1: Low or No Yield of this compound
Possible Cause Suggested Solution Citation
Incomplete Ester Hydrolysis Ensure the preceding esterification step of 3,4-dichlorobenzoic acid was successful and the ester is pure. The most common method involves refluxing the acid in absolute ethanol with a catalytic amount of concentrated sulfuric acid for 3-4 hours.[1]
Poor Quality Reagents Use high-purity ethyl or methyl 3,4-dichlorobenzoate and hydrazine monohydrate (95% or higher).[4] Impurities can interfere with the reaction.
Insufficient Reaction Time/Temp Reflux the reaction mixture (ester and hydrazine hydrate in ethanol) for an adequate duration. Reaction times can range from 1.5 to 12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2][3]
Incorrect Stoichiometry Use a slight excess of hydrazine monohydrate (e.g., 1.2 equivalents) to ensure the complete consumption of the ester.[4]
Problem 2: Low Yield of N-acylhydrazone Derivative
Possible Cause Suggested Solution Citation
Inactive Aldehyde/Ketone Use fresh, high-purity aldehydes or ketones. Some aromatic aldehydes can oxidize upon storage.
Suboptimal pH If the reaction is slow, add a catalytic amount (a few drops) of concentrated hydrochloric acid or glacial acetic acid to the reaction mixture to protonate the carbonyl oxygen, making it more electrophilic.[5][8]
Precipitation Issues The N-acylhydrazone product is often poorly soluble and may precipitate from the reaction mixture upon formation. Ensure efficient stirring to maintain a homogenous suspension.
Reversibility of Reaction The formation of hydrazones is a reversible equilibrium reaction. After the reaction is complete, cooling the mixture on ice can help to maximize the precipitation of the product, driving the equilibrium forward.
Problem 3: Product is Difficult to Purify
Possible Cause Suggested Solution Citation
Presence of Unreacted Starting Material Monitor the reaction to completion using TLC to ensure all starting materials are consumed.[9][10]
Oily Product or Co-precipitation Recrystallization is the most common purification method. For hydrazides and N-acylhydrazones, ethanol or methanol are often effective solvents. Wash the filtered crude product with cold solvent to remove soluble impurities.[1][11]
Formation of Diacylhydrazine If diacylation is suspected (especially when using acid chlorides), purification may require column chromatography on silica gel.[10]

Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol is based on the common method of hydrazinolysis of an ester.[1][3]

  • Esterification: In a round-bottomed flask, add 3,4-dichlorobenzoic acid (1 eq.), absolute ethanol (10-15 mL per gram of acid), and a catalytic amount of concentrated sulfuric acid (approx. 0.5 g).

  • Reflux the mixture for 3-4 hours.

  • After cooling, distill off the excess ethanol. The resulting ethyl 3,4-dichlorobenzoate can be used directly or after purification.

  • Hydrazinolysis: To the crude ester, add hydrazine monohydrate (1.2 eq.) and ethanol.

  • Reflux the mixture for 2-8 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.

  • Recrystallize the crude product from methanol or ethanol to obtain pure this compound.[1]

Protocol 2: Synthesis of N'-[Arylmethylidene]-3,4-dichlorobenzohydrazide (N-acylhydrazone derivative)

This protocol describes the acid-catalyzed condensation of the hydrazide with an aromatic aldehyde.[5][6]

  • In a round-bottomed flask, dissolve this compound (1 eq.) in ethanol.

  • Add the desired substituted aromatic aldehyde (1 eq.).

  • Add 2-3 drops of concentrated hydrochloric acid as a catalyst.

  • Reflux the reaction mixture for 0.5-4 hours. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction flask to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol and then dry it to yield the final N-acylhydrazone product.

Table 1: Optimization of Reaction Parameters for Hydrazide Synthesis
Starting MaterialReagentsSolventMethodTimeYield (%)Citation
2,4-Dichlorobenzoic AcidHydrazine HydrateNoneMicrowave (900W)7.0 min83[1]
2,4-Dichlorobenzoic Acid EsterHydrazine HydrateEthanolConventional Reflux3-4 hr65[1]
Ethyl Ester of Amino AcidHydrazine Hydrate (95%)EthanolConventional Reflux2 hr-[4]
Acid ChloridesHydrazine MonohydrateDichloromethaneStirring at -10 °C-95-98[12]
Table 2: Optimization of Reaction Parameters for N-acylhydrazone Synthesis

| Hydrazide | Carbonyl Compound | Solvent | Catalyst | Conditions | Time | Yield (%) | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Carbohydrazide | Aromatic Aldehyde | Ethanol | Conc. HCl | Room Temp | 0.5-2 h | High |[6] | | Carbohydrazide | Aromatic Ketone | Ethanol | None | Reflux | 10-48 h | High |[6] | | Acetohydrazide | Aromatic Aldehyde | Ethanol | Glacial Acetic Acid | Reflux | - | 82-99 |[9] | | Benzohydrazide | Aldehyde/Ketone | Ethanol | None | Reflux | - | - |[5] |

Visualizations: Workflows and Logic Diagrams

G cluster_start Starting Materials cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis cluster_step3 Step 3: Condensation start1 3,4-Dichlorobenzoic Acid ester Ethyl/Methyl 3,4-Dichlorobenzoate start1->ester Reflux start2 Ethanol / Methanol start2->ester Reflux start3 H₂SO₄ (cat.) start3->ester Reflux hydrazide This compound ester->hydrazide product N-Acylhydrazone Derivative hydrazide->product reagent1 Hydrazine Hydrate (NH₂NH₂·H₂O) reagent1->hydrazide Reflux in EtOH reagent2 Aldehyde or Ketone (R-CO-R') reagent2->product Reflux in EtOH catalyst HCl (cat.) catalyst->product

Caption: General workflow for the synthesis of N-acylhydrazone derivatives.

Troubleshooting start Low Product Yield? q_hydrazide Is it the Hydrazide Synthesis Step? start->q_hydrazide Yes q_hydrazone Is it the N-Acylhydrazone Synthesis Step? start->q_hydrazone No check_reagents Verify Purity of Ester and Hydrazine Hydrate q_hydrazide->check_reagents Check First check_time_temp Increase Reflux Time or Ensure Proper Temperature q_hydrazide->check_time_temp If Reagents OK check_tlc Monitor Reaction by TLC for Completion q_hydrazide->check_tlc Always Monitor check_carbonyl Use Fresh/Pure Aldehyde or Ketone q_hydrazone->check_carbonyl Check First add_catalyst Add Catalytic Amount of Acid (e.g., HCl) q_hydrazone->add_catalyst If Reaction is Slow check_stirring Ensure Vigorous Stirring and Cool to Precipitate q_hydrazone->check_stirring For Product Isolation

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Synthesis of Substituted Benzohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted benzohydrazides.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of benzohydrazides from esters?

The synthesis of benzohydrazides from esters and hydrazine hydrate is a nucleophilic acyl substitution reaction. The reaction proceeds via a nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester, followed by the elimination of an alcohol molecule.

Q2: What are the most common challenges encountered in the synthesis of substituted benzohydrazides?

The most common challenges include low reaction yields, difficulties in product purification, and the presence of unexpected peaks in analytical spectra (NMR, IR, MS).[1] These issues often stem from incomplete reactions, side reactions, impure starting materials, or product loss during work-up.[1]

Q3: How can I monitor the progress of my benzohydrazide synthesis reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the starting ester and the appearance of the benzohydrazide product spot.

Troubleshooting Guides

Problem 1: Low Yield of Substituted Benzohydrazide

Low product yield is a frequent issue in benzohydrazide synthesis. The following guide provides a systematic approach to troubleshooting this problem.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time or temperature and monitor the progress by TLC. A slight excess of hydrazine hydrate (e.g., 1.2 equivalents) can also help drive the reaction to completion.[1]

  • Purity of Reactants: Impurities in the starting ester or hydrazine hydrate can interfere with the reaction.

    • Solution: Use high-purity or freshly distilled reagents.[1]

  • Side Reactions: The formation of unwanted byproducts can consume reactants and lower the yield of the desired product.

    • Solution: Optimize reaction conditions, such as lowering the reaction temperature, to minimize side reactions.[1]

  • Product Loss During Work-up: Significant product loss can occur during extraction, washing, and recrystallization steps.

    • Solution: Carefully optimize the work-up procedure. Ensure the product fully precipitates before filtration and use cold solvents for washing to minimize dissolution.[1]

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction check_purity Assess Starting Material Purity optimize_conditions Optimize Reaction Conditions (Time, Temp.) check_purity->optimize_conditions end Improved Yield optimize_conditions->end check_workup Review Work-up & Purification check_workup->end incomplete_reaction->optimize_conditions Yes side_reactions Side Reactions? incomplete_reaction->side_reactions No side_reactions->check_purity Yes product_loss Product Loss? side_reactions->product_loss No product_loss->check_workup Yes product_loss->end No

A logical workflow for troubleshooting low yields.
Problem 2: Difficulty in Product Purification

Purifying substituted benzohydrazides can be challenging due to their physical properties and the presence of impurities.

Common Purification Issues and Solutions:

  • Oily Product: The product may not solidify upon cooling.

    • Solution: Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, attempt to precipitate the product by adding a non-polar solvent in which the product is insoluble.

  • Colored Impurities: The product may be contaminated with colored byproducts.

    • Solution: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtering.[1]

  • Persistent Impurities after Recrystallization: Recrystallization may not be sufficient to remove all impurities.

    • Solution: Column chromatography is an effective alternative for purification. A common eluent system is a mixture of ethanol and chloroform.[1]

Problem 3: Unexpected Peaks in Analytical Spectra

Unexpected peaks in NMR, IR, or mass spectra are indicative of impurities or side products.

Troubleshooting Spectral Data:

  • FT-IR Spectroscopy:

    • Expected Peaks: N-H stretching (~3300 cm⁻¹), C=O stretching (~1650 cm⁻¹), and aromatic C-H stretching.[1]

    • Troubleshooting: The absence of a broad O-H stretch (if starting from a carboxylic acid) and the presence of characteristic N-H and C=O bands are good indicators of successful synthesis. The disappearance of the ester C-O stretch from the starting material is also a key indicator.[1]

  • ¹H NMR Spectroscopy:

    • Expected Peaks: A singlet for the -CONH- proton (often downfield), and signals corresponding to the aromatic protons and any substituents.[1]

    • Troubleshooting: The presence of a peak corresponding to the methoxy or ethoxy group of the starting ester indicates an incomplete reaction. Broad signals may suggest the presence of water.[1]

  • Mass Spectrometry:

    • Expected Peak: The molecular ion peak (M+) should correspond to the calculated molecular weight of the desired product.[1]

    • Troubleshooting: Peaks corresponding to starting materials or common side products can help identify impurities.[1] Common fragmentation patterns for hydrazides involve cleavage of the N-N bond and the C-N bond.

Data Presentation

Table 1: Optimization of Reaction Conditions for Benzohydrazide Synthesis

EntryStarting MaterialHydrazine Hydrate (eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
1Methyl Benzoate1.2NoneReflux284[2]
2Methyl Salicylate2.0EthanolReflux2.578[3]
34-(t-Bu)benzoic acid methyl esterExcessMethanolReflux3-4Good[4]
44-chlorobenzohydrazide + 3,4-dimethoxybenzaldehyde-WaterRT0.597[5]

Table 2: Characteristic Spectral Data for a Substituted Benzohydrazide Derivative

(E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide[5]

Spectral DataCharacteristic Peaks
FT-IR (cm⁻¹) 3434 (N-H), 1595 (C=O), 1511 (C=N)
¹H NMR (δ, ppm) 11.8 (s, 1H, NH), 8.3 (s, 1H, CH=N), 7.0-7.9 (m, Ar-H), 3.8 (d, 6H, OCH₃)
¹³C NMR (δ, ppm) 161-162 (C=O), 143-148 (C=N), 108-153 (Ar-C), 55-56 (OCH₃)

Experimental Protocols

General Procedure for the Synthesis of Benzohydrazide from an Ester[2]
  • Combine the starting ester (1.0 eq) and hydrazine hydrate (1.2 eq) in a round-bottom flask.

  • Reflux the mixture for 2-5 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature to allow the benzohydrazide to precipitate.

  • Filter the solid product and wash thoroughly with cold water to remove excess hydrazine hydrate.

  • Dry the crude product. Recrystallize from a suitable solvent, such as ethanol, for further purification.

General Procedure for Recrystallization[1]
  • Dissolve the crude benzohydrazide in a minimum amount of a hot solvent (e.g., ethanol).

  • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot filter the solution to remove insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

Experimental Workflow for Benzohydrazide Synthesis and Purification:

Synthesis_Workflow start Start reaction Reaction: Ester + Hydrazine Hydrate start->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete precipitation Precipitation/ Work-up monitoring->precipitation Complete filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying purification Purification drying->purification recrystallization Recrystallization purification->recrystallization Solid chromatography Column Chromatography purification->chromatography Oil/Impure Solid analysis Characterization (NMR, IR, MS, m.p.) recrystallization->analysis chromatography->analysis end Pure Product analysis->end

A general experimental workflow for synthesis and purification.

Biological Activity Context: EGFR Inhibition

Substituted benzohydrazides are often synthesized as precursors for developing compounds with potential biological activity. For instance, certain benzohydrazide derivatives containing dihydropyrazole moieties have been investigated as potential epidermal growth factor receptor (EGFR) kinase inhibitors for anticancer applications.[6]

Logical Relationship for Investigating Biological Activity:

Biological_Activity_Logic synthesis Synthesis of Substituted Benzohydrazide Derivatives purification Purification & Characterization synthesis->purification bioassay Biological Screening (e.g., Antiproliferative Assay) purification->bioassay active_compounds Identification of Active Compounds bioassay->active_compounds sar_study Structure-Activity Relationship (SAR) Study active_compounds->sar_study optimization Lead Optimization sar_study->optimization optimization->synthesis Iterative Redesign drug_candidate Potential Drug Candidate optimization->drug_candidate

Logical steps in the development of bioactive benzohydrazides.

References

Technical Support Center: Synthesis of 3,4-Dichlorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4-Dichlorobenzohydrazide. The information is presented in a clear question-and-answer format to directly address potential experimental challenges.

Alternative Synthetic Routes Overview

Two primary alternative synthetic routes for this compound starting from 3,4-Dichlorobenzoic acid are outlined below.

Route 1: The Acid Chloride Route

This common and often high-yielding method involves the conversion of 3,4-Dichlorobenzoic acid to its more reactive acid chloride derivative, 3,4-Dichlorobenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with hydrazine hydrate to furnish the desired this compound.

Route 2: The Ester Route

This two-step alternative involves the initial esterification of 3,4-Dichlorobenzoic acid to its corresponding methyl ester, methyl 3,4-dichlorobenzoate. This is typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst. The purified ester is then subjected to hydrazinolysis, where it is treated with hydrazine hydrate to yield this compound.

Troubleshooting Guides & FAQs

This section addresses common issues that may be encountered during the synthesis of this compound via the alternative routes.

FAQs for Route 1: Acid Chloride Route

Q1: My yield of 3,4-Dichlorobenzoyl chloride is low after reacting with thionyl chloride. What are the possible reasons?

A1: Low yields of the acid chloride can be attributed to several factors:

  • Incomplete reaction: Ensure the reaction with thionyl chloride has gone to completion. This can be monitored by the cessation of gas (HCl and SO₂) evolution. Refluxing the mixture for an adequate amount of time is crucial.

  • Moisture contamination: Thionyl chloride is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Any moisture will hydrolyze the thionyl chloride and the resulting acid chloride back to the carboxylic acid.

  • Impurities in the starting material: The presence of impurities in the 3,4-Dichlorobenzoic acid can interfere with the reaction. Ensure the starting material is of high purity.

Q2: During the reaction of 3,4-Dichlorobenzoyl chloride with hydrazine hydrate, I am getting a significant amount of a high-melting point, insoluble solid. What could this be?

A2: This is likely the diacylhydrazide byproduct, N,N'-bis(3,4-dichlorobenzoyl)hydrazine. This side product forms when one molecule of hydrazine reacts with two molecules of the acid chloride. To minimize its formation:

  • Control the stoichiometry: Use a molar excess of hydrazine hydrate.

  • Slow addition: Add the 3,4-Dichlorobenzoyl chloride solution slowly to the hydrazine hydrate solution at a low temperature (e.g., 0-5 °C) to maintain a high local concentration of hydrazine.

Q3: How can I effectively purify the final this compound?

A3: Recrystallization is the most common and effective method for purifying solid benzohydrazide derivatives.[1] Ethanol is a frequently used solvent for this purpose.[1] If the product is still impure, column chromatography can be employed.[1]

FAQs for Route 2: Ester Route

Q1: The esterification of 3,4-Dichlorobenzoic acid is not going to completion. How can I improve the yield of methyl 3,4-dichlorobenzoate?

A1: Esterification is a reversible reaction. To drive the equilibrium towards the product (ester), you can:

  • Use an excess of methanol: This will shift the equilibrium to favor the formation of the ester.

  • Remove water: Use a Dean-Stark apparatus to remove the water formed during the reaction.

  • Ensure adequate catalysis: A sufficient amount of a strong acid catalyst (e.g., concentrated sulfuric acid) is necessary.

Q2: The hydrazinolysis of my methyl 3,4-dichlorobenzoate is slow and gives a low yield of the hydrazide. What can I do?

A2: Low yields in the hydrazinolysis step can be due to:

  • Incomplete reaction: The reaction between the ester and hydrazine hydrate may require a longer reaction time or higher temperature.[1] Refluxing the mixture for several hours is common.[1]

  • Purity of reactants: Use high-purity methyl 3,4-dichlorobenzoate and hydrazine hydrate.[1] Impurities can lead to side reactions.[1]

  • Product loss during work-up: Significant amounts of the product can be lost during extraction and washing steps.[1] Optimize your work-up procedure to minimize these losses.

Q3: I am observing an unexpected peak in my NMR spectrum that corresponds to the starting ester. What does this indicate?

A3: The presence of a peak corresponding to the methoxy or ethoxy group of the starting ester in the NMR spectrum of your final product indicates that the hydrazinolysis reaction is incomplete.[1] To address this, you can try increasing the reaction time, raising the reaction temperature, or using a larger excess of hydrazine hydrate.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the two alternative synthetic routes to this compound. Please note that yields and reaction conditions can vary depending on the specific experimental setup and scale.

ParameterRoute 1: Acid ChlorideRoute 2: Ester
Starting Material 3,4-Dichlorobenzoic acid3,4-Dichlorobenzoic acid
Intermediate 3,4-Dichlorobenzoyl chlorideMethyl 3,4-dichlorobenzoate
Step 1 Reagents Thionyl chloride (SOCl₂)Methanol (CH₃OH), H₂SO₄
Step 1 Conditions RefluxReflux
Step 1 Typical Yield >90%70-90%
Step 2 Reagents Hydrazine hydrate (N₂H₄·H₂O)Hydrazine hydrate (N₂H₄·H₂O)
Step 2 Conditions 0-25°CReflux
Overall Yield 80-95%60-85%
Reaction Time Shorter (typically one day)Longer (can be two days)

Detailed Experimental Protocols

Route 1: Synthesis of this compound via the Acid Chloride

Step 1: Synthesis of 3,4-Dichlorobenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 3,4-Dichlorobenzoic acid.

  • Slowly add an excess of thionyl chloride (SOCl₂) (approximately 2-3 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by the disappearance of the solid carboxylic acid.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 3,4-Dichlorobenzoyl chloride, a yellowish liquid or low-melting solid, can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a separate flask, prepare a solution of hydrazine hydrate (excess, e.g., 3-5 equivalents) in a suitable solvent like ethanol or tetrahydrofuran (THF).

  • Cool the hydrazine solution in an ice bath to 0-5 °C.

  • Dissolve the crude 3,4-Dichlorobenzoyl chloride from Step 1 in a dry, inert solvent (e.g., THF, dichloromethane).

  • Add the 3,4-Dichlorobenzoyl chloride solution dropwise to the cold, stirred hydrazine solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The product, this compound, will often precipitate out of the solution as a white solid.

  • Collect the precipitate by filtration and wash it with cold water to remove excess hydrazine hydrate and any salts.

  • The crude product can be purified by recrystallization from ethanol.

Route 2: Synthesis of this compound via the Ester

Step 1: Synthesis of Methyl 3,4-dichlorobenzoate

  • In a round-bottom flask, dissolve 3,4-Dichlorobenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3,4-dichlorobenzoate.

  • The crude ester can be purified by distillation under reduced pressure or by column chromatography.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve the purified methyl 3,4-dichlorobenzoate in ethanol.

  • Add an excess of hydrazine hydrate (e.g., 3-5 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product, this compound, should precipitate as a white solid.

  • Collect the solid by filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from ethanol.

Visualizations

G cluster_route1 Route 1: Acid Chloride Pathway cluster_route2 Route 2: Ester Pathway 3,4-Dichlorobenzoic Acid 3,4-Dichlorobenzoic Acid 3,4-Dichlorobenzoyl Chloride 3,4-Dichlorobenzoyl Chloride 3,4-Dichlorobenzoic Acid->3,4-Dichlorobenzoyl Chloride SOCl2, Reflux This compound This compound 3,4-Dichlorobenzoyl Chloride->this compound Hydrazine Hydrate, 0-25°C 3,4-Dichlorobenzoic Acid_2 3,4-Dichlorobenzoic Acid Methyl 3,4-dichlorobenzoate Methyl 3,4-dichlorobenzoate 3,4-Dichlorobenzoic Acid_2->Methyl 3,4-dichlorobenzoate CH3OH, H2SO4, Reflux 3,4-Dichlorobenzohydrazide_2 This compound Methyl 3,4-dichlorobenzoate->3,4-Dichlorobenzohydrazide_2 Hydrazine Hydrate, Reflux

Caption: Alternative synthetic pathways for this compound.

G start Start Experiment low_yield Low Yield? start->low_yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes impurity_issue Impurity Issue? low_yield->impurity_issue No increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes check_reagents Check Reagent Purity incomplete_reaction->check_reagents No optimize_workup Optimize Work-up/Purification impurity_issue->optimize_workup Yes success Successful Synthesis impurity_issue->success No increase_time_temp->start check_reagents->start optimize_workup->start

Caption: Troubleshooting workflow for benzohydrazide synthesis.

References

resolving solubility issues of 3,4-Dichlorobenzohydrazide in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with 3,4-Dichlorobenzohydrazide in organic solvents.

Troubleshooting Guide

Issue: this compound is not dissolving in the chosen organic solvent.

This guide provides a systematic approach to troubleshoot and resolve solubility challenges.

Step 1: Solvent Selection & Verification

  • Initial Solvent Choice: Have you selected an appropriate solvent? While specific data for this compound is limited, related compounds like 4-chlorobenzohydrazide show good solubility in polar organic solvents.[1]

  • Solvent Purity: Verify the purity and dryness of your solvent. The presence of water in organic solvents can significantly decrease the solubility of hydrophobic compounds.

Solvent Property Comparison Table

SolventPolarity (Dielectric Constant)Boiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO)47.2189Aprotic, highly polar; often a good starting point for difficult-to-dissolve compounds.[1]
Dimethylformamide (DMF)36.7153Aprotic, polar; similar to DMSO.
Methanol32.764.7Protic, polar; often effective for hydrazides.[1]
Ethanol24.578.37Protic, polar; another common choice for similar compounds.[1]
Acetone20.756Aprotic, polar; can be a useful solvent.
Dichloromethane (DCM)9.139.6Aprotic, non-polar; less likely to be effective but may be useful in co-solvent systems.
Tetrahydrofuran (THF)7.566Aprotic, moderately polar.

Step 2: Experimental Workflow for Solubility Enhancement

If initial attempts at dissolution fail, follow this experimental workflow.

G start Start: Undissolved this compound solvent Select Initial Solvent (e.g., DMSO, Methanol) start->solvent vortex Vortex/Stir at Room Temperature solvent->vortex check1 Visually Inspect for Complete Dissolution vortex->check1 sonicate Apply Sonication (15-30 min) check1->sonicate No success Solution Prepared check1->success Yes check2 Visually Inspect sonicate->check2 heat Gentle Warming (30-50°C) with Stirring check2->heat No check2->success Yes check3 Visually Inspect heat->check3 cosolvent Add a Co-solvent check3->cosolvent No check3->success Yes check4 Visually Inspect cosolvent->check4 check4->success Yes fail Consider Alternative Solvents or Formulation Strategies check4->fail No

Caption: Experimental workflow for enhancing solubility.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

Based on the solubility of similar compounds like 4-chlorobenzohydrazide, polar organic solvents are recommended as a starting point.[1] These include Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[1]

Q2: I am still seeing solid particles after vortexing. What should I do next?

If vortexing at room temperature is insufficient, you can try the following techniques:

  • Sonication: This uses ultrasonic waves to break down particles and enhance dissolution.

  • Gentle Warming: Increasing the temperature can improve solubility.[1] It is advisable to warm the solution gently (e.g., to 30-50°C) while stirring.

Q3: Can I heat the solvent to a high temperature to force dissolution?

While heating generally increases solubility, excessive heat can lead to the degradation of your compound. It is crucial to use gentle warming and monitor for any changes in the solution's color, which might indicate decomposition.

Q4: What is co-solvency and how can it help?

Co-solvency involves using a mixture of solvents to increase the solubility of a solute.[2] If your compound is poorly soluble in a highly polar solvent, adding a less polar co-solvent might improve dissolution, and vice-versa. The selection of a co-solvent system often requires some empirical testing.

Q5: How does particle size affect solubility?

Reducing the particle size of the solid material increases the surface area available for interaction with the solvent, which can lead to a faster dissolution rate.[3][4] If you are working with a crystalline solid, grinding it to a fine powder before adding the solvent may be beneficial.

Q6: Can pH be adjusted to improve the solubility of this compound in organic solvents?

The solubility of compounds with acidic or basic functional groups can be influenced by pH.[1] Hydrazides can be protonated under acidic conditions, which may alter their solubility. While pH adjustment is more commonly used for aqueous solutions, the addition of a small amount of an acidic or basic modifier to an organic solvent could potentially improve solubility. This approach should be used with caution as it can affect the stability of the compound and the course of subsequent reactions.

Experimental Protocols

Protocol 1: Standard Dissolution Procedure
  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add the selected organic solvent (e.g., DMSO, methanol) to the vial to achieve the target concentration.

  • Vortex the mixture vigorously for 2-3 minutes at room temperature.

  • Visually inspect the solution against a light source to ensure no solid particles are remaining.

Protocol 2: Solubility Enhancement Techniques

If the standard procedure fails, proceed with the following steps sequentially:

  • Sonication:

    • Place the vial containing the suspension in a sonicator bath.

    • Sonicate for 15-30 minutes, checking for dissolution every 10-15 minutes.

    • After sonication, visually inspect for complete dissolution.

  • Gentle Warming:

    • Place the vial in a heating block or water bath set to a temperature between 30-50°C.

    • Stir the solution continuously with a magnetic stir bar.

    • Monitor the dissolution process and avoid prolonged heating to minimize the risk of degradation.

    • Once dissolved, allow the solution to cool to room temperature and observe if the compound remains in solution.

  • Co-solvency:

    • Prepare a concentrated slurry of this compound in a small volume of your primary solvent.

    • Gradually add a co-solvent dropwise while continuously vortexing or stirring.

    • Continue adding the co-solvent until the solid is fully dissolved.

    • Note the final ratio of the solvents for reproducibility.

Logical Relationship for Troubleshooting

G cluster_issue Identified Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Poor Solubility of this compound cause1 Inappropriate Solvent Choice issue->cause1 cause2 Low Dissolution Rate issue->cause2 cause3 Compound Aggregation issue->cause3 solution1 Select High-Polarity Aprotic/Protic Solvent cause1->solution1 solution4 Use Co-Solvent System cause1->solution4 solution2 Apply Energy (Sonication, Gentle Heat) cause2->solution2 solution3 Reduce Particle Size (Grinding) cause2->solution3 cause3->solution2 cause3->solution3

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: 3,4-Dichlorobenzohydrazide Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3,4-Dichlorobenzohydrazide to prevent its degradation. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guide

Q1: I observed a change in the physical appearance (e.g., color change, clumping) of my stored this compound. What could be the cause?

A change in the physical appearance of this compound is often an indicator of chemical degradation. Several factors could be responsible:

  • Exposure to Moisture (Hydrolysis): this compound, like other hydrazides, is susceptible to hydrolysis. The presence of water can lead to the breakdown of the hydrazide functional group.

  • Exposure to Air (Oxidation): The hydrazide moiety can be sensitive to oxidation, especially in the presence of atmospheric oxygen. This can be exacerbated by the presence of trace metal ions, which can act as catalysts.

  • Exposure to Light (Photodegradation): Aromatic compounds, particularly those with halogen substituents, can be sensitive to light. Photodegradation can lead to the formation of colored impurities.

  • Elevated Temperatures (Thermal Degradation): Storing the compound at temperatures above the recommended conditions can accelerate degradation processes.

Q2: My experimental results using this compound are inconsistent. Could this be related to its storage?

Yes, inconsistent experimental results are a common consequence of using a degraded reagent. If this compound has degraded, its purity will be reduced, and the presence of degradation products can interfere with your reactions or analytical measurements. It is crucial to ensure the integrity of the starting material for reproducible results.

Q3: I suspect my this compound has degraded. How can I confirm this?

To confirm degradation, you can use analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the intact this compound from its degradation products. A decrease in the area of the main peak and the appearance of new peaks are indicative of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the mass of potential degradation products, providing evidence for specific degradation pathways.

  • Melting Point Analysis: A significant depression and broadening of the melting point range compared to the pure compound can indicate the presence of impurities due to degradation.

Frequently Asked Questions (FAQs)

Q4: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of thermal degradation and other chemical reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation by displacing atmospheric oxygen.
Light Protected from light (e.g., in an amber vial or a dark cabinet)Prevents photodegradation.
Moisture Tightly sealed container with a desiccantPrevents hydrolysis.

Q5: What are the likely degradation products of this compound?

Based on the chemical structure and known degradation pathways of similar compounds, the following are potential degradation products:

Degradation PathwayPotential Products
Hydrolysis 3,4-Dichlorobenzoic acid and Hydrazine
Oxidation 3,4-Dichlorobenzoic acid
Photodegradation Chlorinated benzoic acid derivatives, dechlorinated species
Thermal Degradation Complex mixture of decomposition products

Q6: Can I still use this compound that has been stored for a long time?

While some hydrazide compounds can be stable for extended periods under ideal conditions, it is best practice to re-test the purity of aged stock. After prolonged storage, even in a tightly stoppered, dry container, some level of degradation may have occurred. Recrystallization from a suitable solvent, such as ethanol, may be necessary to purify the compound before use.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve in the solvent.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a starting point for developing a stability-indicating HPLC method. Optimization may be required.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid), gradient elution
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

Degradation_Workflow cluster_storage Storage Conditions cluster_compound This compound cluster_outcome Experimental Outcome Proper_Storage Proper Storage (Cool, Dark, Dry, Inert) Stable_Compound Stable Compound Proper_Storage->Stable_Compound Maintains Integrity Improper_Storage Improper Storage (Heat, Light, Moisture, Air) Degraded_Compound Degraded Compound Improper_Storage->Degraded_Compound Causes Degradation Reliable_Data Reliable & Reproducible Data Stable_Compound->Reliable_Data Leads to Inconsistent_Data Inconsistent & Inaccurate Data Degraded_Compound->Inconsistent_Data Leads to

Caption: Logical workflow for the impact of storage conditions on experimental outcomes.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation DCBH This compound DCBA_H 3,4-Dichlorobenzoic Acid DCBH->DCBA_H + H2O Hydrazine Hydrazine DCBH->Hydrazine + H2O DCBA_O 3,4-Dichlorobenzoic Acid DCBH->DCBA_O + [O] Photo_Products Various Chlorinated & Dechlorinated Species DCBH->Photo_Products

Caption: Plausible degradation pathways of this compound.

References

Technical Support Center: Stability of 3,4-Dichlorobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing and evaluating the stability of 3,4-Dichlorobenzohydrazide and its derivatives. The following guides address common experimental challenges through a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound derivatives?

A1: The primary degradation pathway for benzohydrazide derivatives, particularly those forming hydrazones, is the hydrolysis of the C=N bond.[1] This reaction involves the cleavage of the hydrazone linkage and is typically catalyzed by acid.[1] Protonation of the imine nitrogen in an acidic environment makes the carbon atom more susceptible to a nucleophilic attack by water.[1]

Q2: How does pH influence the stability of these derivatives?

A2: The stability of hydrazide and hydrazone derivatives is highly dependent on pH.[2][3] They are generally stable at neutral physiological pH (around 7.4) but undergo rapid hydrolysis at acidic pH values, typically below 6.5.[1] As the pH decreases and becomes more acidic, the rate of hydrolysis significantly increases.[1] Conversely, as the pH approaches neutrality, the compounds become increasingly stable.[2][3]

Q3: What structural features of the parent molecules can affect the stability of a hydrazone bond?

A3: The stability of a hydrazone bond is influenced by the electronic and steric properties of the aldehyde/ketone and hydrazide precursors.[1] For instance, hydrazones derived from aromatic aldehydes are often more stable than those from aliphatic aldehydes because of the conjugation between the C=N bond and the aromatic ring.[1] Additionally, electron-withdrawing groups can decrease the rate of hydrolysis, while electron-donating groups may increase it.[1]

Q4: What are the ideal storage conditions to ensure the long-term stability of my this compound derivative?

A4: To maximize long-term stability, compounds should be stored as a lyophilized powder in a desiccator at low temperatures, such as -20°C or -80°C.[1] For compounds that are particularly sensitive, storing them under an inert atmosphere like argon or nitrogen is recommended.[1] It is also crucial to ensure the high purity of the compound, free from any acidic or basic impurities that could catalyze degradation.[1]

Q5: How can I improve the stability of my derivative in a formulation for biological studies?

A5: To enhance stability in a formulation, several strategies can be employed. Storing the compound in a lyophilized state minimizes contact with water, the primary agent of hydrolysis.[1] Using excipients that help maintain a neutral pH and are non-reactive with the hydrazide linkage is also beneficial.[1] For drug delivery applications, encapsulating the derivative in protective structures like liposomes or polymeric nanoparticles can shield it from the external environment until it reaches its target.[1]

Troubleshooting Guide: Unexpected Degradation

If you observe unexpected degradation of your this compound derivative during an experiment, use the following guide to identify the potential cause.

Issue: Analysis (e.g., by HPLC) shows a significant decrease in the parent compound and the appearance of new peaks, suggesting degradation.

Troubleshooting Workflow

TroubleshootingWorkflow Start Unexpected Degradation Observed in HPLC Analysis Check_pH Is the sample in an acidic buffer (pH < 6.5)? Start->Check_pH Check_Storage Was the sample exposed to elevated temperature or light? Check_pH->Check_Storage No Sol_pH Root Cause: Acid-Catalyzed Hydrolysis Action: Adjust buffer to neutral pH (~7.4). Use non-acidic solvents. Check_pH->Sol_pH Yes Check_Oxidation Are oxidizing agents or reactive oxygen species present? Check_Storage->Check_Oxidation No Sol_Storage Root Cause: Thermal/Photolytic Degradation Action: Store samples at low temp (-20°C/-80°C). Protect from light (amber vials). Check_Storage->Sol_Storage Yes Sol_Oxidation Root Cause: Oxidative Degradation Action: Degas solvents. Work under an inert atmosphere (N2/Ar). Check_Oxidation->Sol_Oxidation Yes End Re-analyze sample to confirm stability Check_Oxidation->End No, consult further Sol_pH->End Sol_Storage->End Sol_Oxidation->End

Caption: Troubleshooting flowchart for unexpected compound degradation.

Primary Degradation Pathway: Hydrolysis

The most common degradation mechanism for hydrazide derivatives, especially hydrazones, is acid-catalyzed hydrolysis.

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products Derivative This compound Derivative (Hydrazone) Acid 3,4-Dichlorobenzoic Acid Derivative->Acid Hydrolysis Water Water (H₂O) Hydrazine Corresponding Hydrazine Catalyst Acidic Conditions (H⁺) Catalyst->Acid catalyzes

Caption: Acid-catalyzed hydrolysis of a hydrazide derivative.

Data Presentation: pH-Dependent Stability

The stability of hydrazone-linked derivatives is critically dependent on pH. The table below provides representative data on how the half-life of a generic hydrazone conjugate can vary under different pH conditions, as observed in stability studies.[2][3]

pH ConditionEnvironment MimickedStability ProfileRepresentative Half-Life (t½) at 37°C
pH 5.0 - 5.5 Endosomes, LysosomesHighly Labile3 - 12 hours
pH 6.0 - 6.5 Tumor MicroenvironmentModerately Labile1 - 5 days
pH 7.4 Physiological (Blood Plasma)Generally Stable> 100 days

Note: These are illustrative values based on general findings for hydrazone conjugates; specific half-lives for this compound derivatives must be determined experimentally.[2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assess the stability of your this compound derivatives.

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][5][6]

Forced_Degradation_Workflow cluster_stress Stress Conditions API API (Drug Substance) 1 mg/mL in appropriate solvent Acid Acid Hydrolysis 0.1 M HCl, 60°C, 8h API->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C, 8h API->Base Oxidation Oxidation 3% H₂O₂, RT, 24h API->Oxidation Thermal Thermal Solid state, 80°C, 48h API->Thermal Photo Photolytic ICH Q1B conditions API->Photo Analysis Neutralize (if needed) & Dilute Samples Analyze by Validated Stability-Indicating HPLC-UV/MS Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products Determine Degradation Pathways Confirm Method Specificity Analysis->Outcome

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile, or a co-solvent mixture).

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at time points (e.g., 0, 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, dilute to a suitable concentration, and analyze.

  • Alkaline Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Follow the same incubation and analysis procedure as for acidic degradation, neutralizing with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Analyze at various time points (e.g., 0, 6, 12, 24 hours).

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven at a high temperature (e.g., 80°C) for up to 48 hours. Dissolve samples at different time points for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples alongside a dark control.

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify the mass of degradation products.[7]

Protocol 2: Hydrazone Stability Assay in Buffer

This protocol assesses the stability of a derivative at different pH values using HPLC.[1]

Methodology:

  • Buffer Preparation: Prepare buffers at the desired pH values (e.g., pH 5.5 acetate buffer and pH 7.4 phosphate buffer).

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in an organic solvent like DMSO or DMF.[1]

  • Incubation: For each pH condition, dilute the stock solution into the respective pre-warmed (37°C) buffer to a final concentration of 100 µM. The final concentration of the organic solvent should be low (e.g., <1%) to avoid solubility issues.[1]

  • Time Points: Incubate the solutions at 37°C.[1] At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Sample Quenching: Immediately quench the reaction by diluting the aliquot into a cold mobile phase or a buffer at neutral pH to prevent further degradation before analysis.

  • HPLC Analysis: Analyze the samples by a reverse-phase HPLC method to quantify the remaining percentage of the parent compound over time. The half-life (t½) at each pH can be calculated from the degradation kinetics.

Protocol 3: In Vitro Plasma Stability Assay

This assay determines the stability of the compound in a more biologically relevant matrix.

Methodology:

  • Plasma Preparation: Thaw frozen plasma (e.g., human, rat) at 37°C.[1]

  • Stock Solution: Prepare a stock solution of the compound in a minimal amount of an appropriate organic solvent (e.g., DMSO).[1]

  • Incubation: Spike the stock solution into the pre-warmed plasma to achieve the desired final concentration (e.g., 1-10 µM). Ensure the final solvent concentration is below 1% to prevent protein precipitation.[1]

  • Time Points: Incubate the plasma sample at 37°C with gentle agitation.[1] At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL).[1]

  • Protein Precipitation: Immediately stop the reaction by adding the plasma aliquot to a tube containing 2-3 volumes of a cold organic solvent (e.g., acetonitrile) with an internal standard. Vortex vigorously to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a clean vial and analyze using LC-MS/MS to quantify the parent compound relative to the internal standard.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 3,4-Dichlorobenzohydrazide and Other Hydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrazides, a class of organic compounds characterized by the presence of a C-N-N linkage, have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the biological performance of 3,4-Dichlorobenzohydrazide and other notable hydrazides, including the antitubercular drug isoniazid and the antidepressant iproniazid. The information is supported by experimental data from various studies, with detailed methodologies for key assays.

Antimicrobial Activity

Hydrazide derivatives have been extensively investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The introduction of halogen substituents on the benzene ring of benzohydrazides has been a common strategy to enhance their antimicrobial potency.

Experimental Data

While direct comparative studies including this compound are limited, research on structurally similar compounds provides valuable insights. For instance, hydrazones synthesized from 2,4-dichlorobenzaldehyde have demonstrated significant antibacterial and antifungal activities.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Dichloro-substituted Hydrazone Derivatives

Compound/OrganismProteus mirabilis (µg/mL)Vancomycin-resistant Enterococci (µg/mL)Escherichia coli (µg/mL)Candida tropicalis (µg/mL)Reference
(E)-1-(2,4-dichlorobenzylidene)-2-phenylhydrazine (3a)-12.512.512.5[1][2]
(E)-1-(2,4-dichlorobenzylidene)-2-(4-nitrophenyl)hydrazine (3b)12.5252550[1][2]
Ciprofloxacin (Standard)----[1]
Fluconazole (Standard)----[1]

Note: Data for this compound is not available in the cited comparative studies.

Other studies on substituted benzohydrazides have also shown promising antimicrobial activity. For example, (E)-4-chloro-N'-(thiophen-2-ylmethylene)benzohydrazide has been reported to be more active than other synthesized derivatives against E. coli and A. niger.[3]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a fundamental assay to determine the antimicrobial efficacy of a compound.

  • Preparation of Stock Solutions: The test compounds and standard antibiotics are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration.

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Compound Stock Solution serial_dilution Serial Dilution in 96-well Plate stock->serial_dilution media Growth Medium media->serial_dilution microorganism Microorganism Inoculum inoculation Inoculation microorganism->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation read_results Visual/Spectrophotometric Reading incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: General workflow for antimicrobial susceptibility testing.

Anticancer Activity

The anticancer potential of hydrazide derivatives has been a significant area of research, with many compounds demonstrating cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Experimental Data

Various substituted benzohydrazides have been synthesized and evaluated for their in vitro anticancer activity. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Table 2: In Vitro Anticancer Activity (IC50) of Selected Benzohydrazide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2/3-bromo-N'-(substituted benzylidene/3 phenylallylidene) benzohydrazide (Compound 4)HCT 116 (Colon)1.88 ± 0.03[4]
N′-(substituted)-4-(butan-2 lideneamino) benzohydrazide (Compound 14)Colorectal Cancer37.71[4]
N'-[2-oxo1,2 dihydro-3H-indol-3ylidene] benzohydrazide (Compound 5t)-0.66[4]

Note: Data for this compound is not available in the cited comparative studies.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Enzyme Inhibitory Activity

Certain hydrazides are known to be potent enzyme inhibitors. Iproniazid, for instance, is a well-known monoamine oxidase (MAO) inhibitor, while isoniazid's antitubercular activity stems from its inhibition of mycolic acid biosynthesis.

Isoniazid: Inhibition of Mycolic Acid Synthesis

Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form of isoniazid then covalently adducts with NAD(H), and this complex inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthesis II (FAS-II) pathway. This pathway is responsible for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.

isoniazid_moa Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH INH_NADH_Adduct Isoniazid-NADH Adduct Activated_INH->INH_NADH_Adduct NADH NADH NADH->INH_NADH_Adduct InhA InhA (Enoyl-ACP Reductase) INH_NADH_Adduct->InhA Inhibition FAS_II Fatty Acid Synthesis II Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Inhibition of Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Disruption of

Caption: Mechanism of action of Isoniazid.

Iproniazid: Monoamine Oxidase (MAO) Inhibition

Iproniazid is an irreversible inhibitor of monoamine oxidases (MAO-A and MAO-B). These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO, iproniazid increases the synaptic concentration of these neurotransmitters, leading to its antidepressant effects.

iproniazid_moa Iproniazid Iproniazid MAO Monoamine Oxidase (MAO) Iproniazid->MAO Inhibition Degradation Degradation Neurotransmitters Serotonin Norepinephrine Dopamine Neurotransmitters->Degradation Prevents Synaptic_Concentration Increased Synaptic Concentration Neurotransmitters->Synaptic_Concentration Leads to

Caption: Mechanism of action of Iproniazid.

Experimental Protocol: General Enzyme Inhibition Assay
  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the enzyme, substrate, and inhibitor in the buffer.

  • Assay Setup: In a microplate or cuvette, add the buffer, enzyme, and varying concentrations of the inhibitor. A control with no inhibitor is also prepared.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific time to allow for binding.

  • Reaction Initiation: Start the reaction by adding the substrate.

  • Data Acquisition: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a spectrophotometer or plate reader.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the mode of inhibition and the inhibition constant (Ki) or IC50 value.[5][6][7][8]

Conclusion

Hydrazides represent a privileged scaffold in drug discovery, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. While extensive research has been conducted on various substituted benzohydrazides, isoniazid, and iproniazid, there is a notable gap in the literature regarding direct, head-to-head comparative studies involving this compound. The available data on structurally related dichlorinated compounds suggest potential for significant biological activity. Future research should focus on the systematic evaluation of this compound alongside established hydrazides using standardized experimental protocols to provide a clear and objective comparison of their therapeutic potential. Such studies will be crucial for elucidating its structure-activity relationships and guiding the development of new and more effective therapeutic agents.

References

Validating 3,4-Dichlorobenzohydrazide as a Premier Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of key intermediates is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of molecular scaffolds, benzohydrazide derivatives have consistently demonstrated a broad spectrum of biological activities, positioning them as privileged structures in the synthesis of novel therapeutic agents. This guide provides an in-depth validation of 3,4-Dichlorobenzohydrazide as a key intermediate, offering a comparative analysis against its positional isomers and other alternatives, supported by experimental data and detailed methodologies.

Executive Summary

This compound emerges as a strategic intermediate for the synthesis of bioactive molecules, particularly in the realms of anticancer and antimicrobial research. The unique substitution pattern of the chlorine atoms on the phenyl ring imparts distinct physicochemical properties that can enhance biological activity and selectivity. This guide will demonstrate that while synthetic accessibility is comparable across different dichlorobenzohydrazide isomers, the resulting derivatives from the 3,4-dichloro scaffold often exhibit superior performance.

Comparative Analysis of Dichlorobenzohydrazide Isomers

The positioning of chlorine atoms on the benzohydrazide core significantly influences the electronic and steric properties of the molecule, which in turn dictates its reactivity and the biological activity of its derivatives. While direct comparative studies are limited, analysis of the precursor dichlorobenzoic acids and related chloro-substituted compounds provides valuable insights.

Physicochemical Properties of Dichlorobenzoic Acid Precursors

The properties of the starting material, dichlorobenzoic acid, are indicative of the characteristics of the resulting benzohydrazide.

IsomerpKaMelting Point (°C)Solubility (Water)
2,3-Dichlorobenzoic acid2.89164-167Sparingly soluble
2,4-Dichlorobenzoic acid3.25162-164Slightly soluble
2,5-Dichlorobenzoic acid2.68154-156Slightly soluble
2,6-Dichlorobenzoic acid2.11142-144Soluble
3,4-Dichlorobenzoic acid3.66201-203Slightly soluble
3,5-Dichlorobenzoic acid3.48185-187Sparingly soluble

Note: Data is for the precursor acids and serves as a proxy for comparing the parent hydrazides.

The 3,4-dichloro isomer possesses a moderate pKa and a high melting point, suggesting a stable crystalline structure which can be advantageous for purification and handling.

Performance Comparison: Anticancer and Antimicrobial Activity

The true validation of an intermediate lies in the biological performance of its derivatives. Schiff bases, a common class of compounds synthesized from hydrazides, have been extensively studied for their therapeutic potential.

Anticancer Activity of Schiff Base Derivatives

Hydrazide IntermediateDerivative TypeCell LineIC50 (µM)
4-ChlorobenzohydrazideThiophene-substituted Schiff baseE. Coli (pMIC)15
4-ChlorobenzohydrazideThiophene-substituted Schiff baseA. niger (pMIC)>14
2,4-Dichlorophenylamino-methylDiethylamino-phenol Schiff baseHeLaData not quantified
2,4-Dichlorophenylamino-methylDiethylamino-phenol Schiff baseMCF-7Data not quantified
General BenzohydrazidesDihydropyrazole derivativesVarious Cancer Cell LinesLow µM range

Note: This table compiles data from various studies on related compounds to illustrate the potential of chlorinated benzohydrazides. Direct comparative IC50 values for Schiff bases of all dichlorobenzohydrazide isomers are not available in the reviewed literature.

Derivatives of 4-chlorobenzohydrazide have shown significant antimicrobial activity.[1] Studies on Schiff bases derived from 2,4-dichloroaniline (a related structure) also indicate potent anticancer effects.[2] It is hypothesized that the 3,4-dichloro substitution pattern can lead to favorable interactions with biological targets, potentially through enhanced binding affinity or improved pharmacokinetic properties.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on established methods for benzohydrazide synthesis.

dot

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 3,4-Dichlorobenzoic Acid D Reflux A->D B Methanol B->D C Sulfuric Acid (catalyst) C->D E Methyl 3,4-Dichlorobenzoate D->E F Methyl 3,4-Dichlorobenzoate E->F I Reflux F->I G Hydrazine Hydrate G->I H Ethanol H->I J This compound I->J

Caption: Synthetic workflow for this compound.

  • Esterification of 3,4-Dichlorobenzoic Acid:

    • To a solution of 3,4-dichlorobenzoic acid (1 mole) in methanol (500 mL), slowly add concentrated sulfuric acid (10 mL) as a catalyst.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product, methyl 3,4-dichlorobenzoate, with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ester.

  • Synthesis of this compound:

    • Dissolve methyl 3,4-dichlorobenzoate (1 mole) in ethanol (500 mL).

    • Add hydrazine hydrate (1.2 moles) dropwise to the solution.

    • Heat the mixture to reflux for 6-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum.

    • Recrystallize from ethanol to obtain the pure product.

Characterization of this compound

  • Appearance: White crystalline solid.

  • Melting Point: Expected to be in the range of other dichlorobenzohydrazides (typically 150-200 °C).

  • Spectroscopic Analysis:

    • FT-IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (around 3200-3300), C=O stretching (around 1640-1660), and C-Cl stretching (around 700-800).

    • ¹H NMR (DMSO-d₆, δ ppm): Signals corresponding to the aromatic protons (typically in the range of 7.5-8.0) and the -NH and -NH₂ protons (which may be broad and exchangeable with D₂O).

    • ¹³C NMR (DMSO-d₆, δ ppm): Resonances for the carbonyl carbon (around 165) and the aromatic carbons.

    • Mass Spectrometry (EI-MS): A molecular ion peak corresponding to the molecular weight of this compound (C₇H₆Cl₂N₂O).

Signaling Pathways and Logical Relationships

The derivatives of this compound often exert their biological effects by interacting with specific signaling pathways. For instance, in cancer, they may inhibit kinases involved in cell proliferation or induce apoptosis.

dot

G cluster_0 Drug Action Mechanism A This compound Derivative B Target Protein (e.g., Kinase, Enzyme) A->B Binding & Inhibition C Signaling Pathway (e.g., Proliferation, Survival) B->C Modulation D Cellular Response (e.g., Apoptosis, Growth Arrest) C->D Outcome

Caption: General mechanism of action for bioactive derivatives.

Conclusion

This compound stands out as a highly promising key intermediate in the field of drug discovery. Its synthetic accessibility, coupled with the potent and diverse biological activities of its derivatives, makes it a valuable building block for the development of novel therapeutic agents. While direct comparative data with all its isomers is an area for future research, the existing evidence strongly supports its validation as a superior scaffold for generating lead compounds with enhanced performance. Researchers and drug development professionals are encouraged to explore the potential of this compound in their quest for new and effective medicines.

References

comparative analysis of different synthetic methods for 3,4-Dichlorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient synthesis of key intermediates is paramount. 3,4-Dichlorobenzohydrazide is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of three primary synthetic routes to this compound, evaluating them based on yield, reaction conditions, and reagent accessibility. Detailed experimental protocols are provided to facilitate the selection of the most suitable method for specific research and development needs.

Comparison of Synthetic Methods

The three synthetic routes for this compound explored in this guide are:

  • From 3,4-Dichlorobenzoic Acid: Direct condensation of the carboxylic acid with hydrazine hydrate using a coupling agent.

  • From 3,4-Dichlorobenzoyl Chloride: Reaction of the more reactive acid chloride with hydrazine hydrate.

  • From Methyl 3,4-Dichlorobenzoate: Nucleophilic acyl substitution on the ester with hydrazine hydrate.

The following table summarizes the key quantitative data for each method, allowing for a direct comparison of their efficiency and practicality.

ParameterMethod 1: From Carboxylic AcidMethod 2: From Acid ChlorideMethod 3: From Ester
Starting Material 3,4-Dichlorobenzoic Acid3,4-Dichlorobenzoyl ChlorideMethyl 3,4-Dichlorobenzoate
Key Reagents EDC.HCl, PEG-400, Hydrazine HydrateHydrazine Hydrate, Base (e.g., Pyridine)Hydrazine Hydrate, Methanol
Reported/Expected Yield ~85%[1]95-98%[2]High (based on analogous reactions)
Reaction Temperature 0-30 °C[1]Low temperature to room temperatureReflux
Reaction Time ~8 hours[1]Relatively short (typically a few hours)~6-22 hours[3]
Key Advantages Avoids the need to prepare the acid chloride.High yield and relatively short reaction time.Readily available starting material.
Key Disadvantages Requires a coupling agent which can be costly.Starting material is moisture-sensitive.Longer reaction time and requires heating.

Experimental Protocols

Method 1: Synthesis from 3,4-Dichlorobenzoic Acid

This method utilizes a coupling agent to facilitate the formation of the amide bond between the carboxylic acid and hydrazine.

Procedure: To a solution of 3,4-dichlorobenzoic acid (1 equivalent) in PEG-400 at 0 °C, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.1 equivalents) is added, and the mixture is stirred for 10 minutes. Hydrazine hydrate (1.2 equivalents) is then added, and the reaction mixture is stirred at room temperature for approximately 8 hours. Upon completion, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration, washed with water, and dried to afford this compound.[1]

Method 2: Synthesis from 3,4-Dichlorobenzoyl Chloride

This is a high-yield method that proceeds through the highly reactive acid chloride intermediate.

Procedure: In a three-necked round-bottom flask equipped with a magnetic stirrer, a solution of 3,4-dichlorobenzoyl chloride (1 equivalent) in a suitable inert solvent (e.g., THF, dichloromethane) is prepared. The solution is cooled in an ice bath. A solution of hydrazine hydrate (2 equivalents) and a base (e.g., pyridine, 1.1 equivalents) in the same solvent is added dropwise with vigorous stirring. The reaction is typically complete within a few hours at room temperature. The reaction mixture is then washed with water, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield this compound. To minimize the formation of the bis-hydrazide by-product, the reaction can be carried out at a lower temperature (e.g., -70 °C) with slow addition of the acid chloride to a dilute solution of hydrazine.[4]

Method 3: Synthesis from Methyl 3,4-Dichlorobenzoate

This method involves the nucleophilic acyl substitution of the ester with hydrazine hydrate.

Procedure: A mixture of methyl 3,4-dichlorobenzoate (1 equivalent) and hydrazine hydrate (3-5 equivalents) in methanol is refluxed for 6-22 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is triturated with water, filtered, and dried to give this compound. Recrystallization from a suitable solvent like ethanol may be performed for further purification.

Comparative Workflow

The following diagram illustrates the logical workflow for selecting a synthetic method for this compound based on key decision criteria.

Synthetic Method Selection for this compound cluster_methods Synthetic Routes cluster_evaluation Evaluation Criteria start Define Synthesis Goal: This compound method1 Method 1: From 3,4-Dichlorobenzoic Acid start->method1 method2 Method 2: From 3,4-Dichlorobenzoyl Chloride start->method2 method3 Method 3: From Methyl 3,4-Dichlorobenzoate start->method3 yield Yield method1->yield ~85% conditions Reaction Conditions (Time, Temp) method1->conditions ~8h, 0-30°C reagents Reagent Availability & Cost method1->reagents Requires Coupling Agent method2->yield 95-98% method2->conditions Short, Low Temp method2->reagents Moisture Sensitive method3->yield High method3->conditions ~6-22h, Reflux method3->reagents Readily Available decision Select Optimal Method yield->decision conditions->decision reagents->decision scalability Scalability scalability->decision

References

structure-activity relationship (SAR) studies of 3,4-Dichlorobenzohydrazide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3,4-Dichlorobenzohydrazide Derivatives

The emergence of drug-resistant pathogens and cancers presents a significant challenge to global health. This has spurred research into novel chemical scaffolds with therapeutic potential. Among these, hydrazide-hydrazone derivatives are a prominent class of compounds known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] The this compound scaffold, in particular, has been a focal point for developing new therapeutic agents. Understanding the structure-activity relationship (SAR) of these derivatives is crucial for designing more potent and selective drugs. This guide provides a comparative analysis of this compound derivatives, summarizing their biological activities, the experimental protocols used for their evaluation, and the key SAR insights gained from various studies.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is significantly influenced by the nature of the substituents attached to the hydrazone moiety. The core structure consists of a 3,4-dichlorophenyl ring attached to a hydrazide group, which is then typically condensed with various aldehydes or ketones to form hydrazones. The azomethine group (–NH–N=CH–) is a key pharmacophore responsible for the biological activities of these compounds.[1][4]

Antimicrobial Activity

Studies on hydrazone derivatives of 2-(3,4-dichloro-benzoyl)-benzoic acid have shown that the nature of the substituent on the acetophenone moiety plays a critical role in their antibacterial efficacy.[5] For instance, derivatives have been tested against Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria.

A study investigating a series of these derivatives (HDZ-1 to HDZ-5) revealed that the compound HDZ-4 demonstrated the highest antibacterial activity against both bacterial strains.[5] This suggests that specific substitutions on the terminal phenyl ring are crucial for enhancing antibacterial potency.

Another study reported that a this compound derivative, specifically 3,4-Dichloro-N'-[4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene]benzohydrazide, exhibited excellent anti-nematode activity, indicating the diverse biological potential of this scaffold.[6]

The proposed mechanisms for the antibacterial action of hydrazide derivatives include the inhibition of essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication, and the disruption of bacterial cell wall synthesis.[1][4]

Data Presentation: Comparison of Biological Activities

The following table summarizes the antimicrobial activity of a series of hydrazone derivatives derived from 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide.[5]

Compound IDR-group on AcetophenoneZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. B. subtilis
HDZ-1H1011
HDZ-24-CH₃1213
HDZ-34-OCH₃1112
HDZ-44-Cl1415
HDZ-54-NO₂1314
Ampicillin (Control)-3030

Data sourced from a study on hydrazone derivatives of 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide.[5]

Mandatory Visualizations

SAR_Workflow General Workflow for a Structure-Activity Relationship (SAR) Study cluster_synthesis Synthesis Phase cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Start Design of Derivatives Synth Synthesis of this compound Core Scaffold Start->Synth Core Structure Deriv Synthesis of a Library of Derivatives Synth->Deriv Condensation Reactions Screen Primary Biological Screening (e.g., Antimicrobial, Anticancer) Deriv->Screen Test Compounds Quant Quantitative Assays (e.g., MIC, IC50) Screen->Quant Active Compounds SAR Structure-Activity Relationship (SAR) Analysis Quant->SAR Generate Data Lead Identification of Lead Compound(s) SAR->Lead Identify Key Features Opt Lead Optimization Lead->Opt Refine Structure Opt->Deriv Iterative Design Molecular_Targets Potential Molecular Targets of Hydrazide Derivatives in Bacteria cluster_cell Bacterial Cell Compound Hydrazide-Hydrazone Derivative DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition Mycolic_Acid Mycolic Acid Synthesis (e.g., InhA) Compound->Mycolic_Acid Inhibition Peptidoglycan Peptidoglycan Biosynthesis (e.g., MurB) Compound->Peptidoglycan Inhibition Cell_Membrane Cell Membrane Compound->Cell_Membrane Disruption DNA Replication DNA Replication DNA_Gyrase->DNA Replication Cell Wall Integrity Cell Wall Integrity Mycolic_Acid->Cell Wall Integrity Peptidoglycan->Cell Wall Integrity Cellular Integrity Cellular Integrity Cell_Membrane->Cellular Integrity

References

Unveiling the Molecular Architecture: A Comparative Guide to Confirming the Structure of 3,4-Dichlorobenzohydrazide using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical techniques for the structural elucidation of 3,4-Dichlorobenzohydrazide. We present supporting experimental data, detailed protocols, and visual workflows to illustrate the power of 2D NMR in molecular characterization.

The precise arrangement of atoms within this compound is fundamental to its chemical properties and potential biological activity. While one-dimensional (1D) NMR provides initial insights, 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for assembling the complete structural puzzle by revealing through-bond correlations between nuclei.

Performance Comparison: 2D NMR vs. Alternative Techniques

The choice of analytical technique for structural confirmation depends on factors such as the nature of the sample, the required level of detail, and available resources. Here, we compare 2D NMR with other common methods for the analysis of small molecules like this compound.

TechniquePrincipleAdvantages for this compoundDisadvantages for this compound
2D NMR (COSY, HSQC, HMBC) Measures through-bond correlations between atomic nuclei in solution.- Provides unambiguous atom connectivity. - Non-destructive. - Sample is in a physiologically relevant state (solution).[1] - Gives detailed information on the molecular backbone and substituent positions.- Requires a relatively larger amount of pure sample (5-25 mg for ¹H, 50-100 mg for ¹³C).[2] - Can be time-consuming to acquire and interpret data.
X-Ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.- Provides the absolute, high-resolution 3D structure.[1] - Not limited by molecular weight.[3]- Requires a suitable single crystal, which can be difficult to grow.[3][4] - The determined structure is of the solid state, which may differ from the solution conformation.[5] - Provides a static picture of the molecule.[5]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine molecular weight and fragmentation patterns.- Requires a very small amount of sample. - Provides accurate molecular weight. - Fragmentation patterns can offer structural clues.[6]- Does not provide direct information on atom connectivity. - Isomer differentiation can be challenging without tandem MS.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations to identify functional groups.- Fast and requires minimal sample preparation. - Excellent for identifying key functional groups (e.g., C=O, N-H, aromatic C-H).[6][7]- Provides limited information on the overall molecular skeleton. - Spectrum can be complex and interpretation may be ambiguous for complete structure determination.

Experimental Data: Predicted 2D NMR Analysis of this compound

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1C-~133
2C-~131
3C-H~7.8 (d)~128
4C-~132
5C-~130
6C-H~7.6 (dd)~126
7C=O-~165
8N-H~9.5 (s, broad)-
9NH₂~4.5 (s, broad)-

d = doublet, dd = doublet of doublets, s = singlet

Predicted 2D NMR Correlations

ExperimentFrom (¹H)To (¹H or ¹³C)Correlation TypeStructural Information Confirmed
COSY H3 (~7.8 ppm)H6 (~7.6 ppm)³JHHVicinal coupling between aromatic protons.
HSQC H3 (~7.8 ppm)C3 (~128 ppm)¹JCHDirect C-H bond at position 3.
H6 (~7.6 ppm)C6 (~126 ppm)¹JCHDirect C-H bond at position 6.
HMBC H3 (~7.8 ppm)C1, C5, C7²JCH, ³JCHConnectivity of H3 to adjacent carbons.
H6 (~7.6 ppm)C2, C4²JCH, ³JCHConnectivity of H6 to adjacent carbons.
NH (~9.5 ppm)C7²JCNHProximity of amide proton to the carbonyl carbon.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for acquiring 2D NMR spectra for a small molecule like this compound.

1. Sample Preparation [2]

  • Dissolve 10-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

2. 2D NMR Data Acquisition [8]

  • The following experiments are typically performed on a 400 MHz or higher field NMR spectrometer.

  • Initial Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution and lineshape on a 1D ¹H spectrum.

    • Obtain a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.

  • COSY (Correlation Spectroscopy):

    • Load a standard COSY pulse program.

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Typically, 256-512 increments in the indirect dimension (t₁) are collected.

    • The number of scans per increment is usually 2-8, depending on the sample concentration.

    • A relaxation delay of 1-2 seconds is used.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Load a standard HSQC pulse program.

    • The direct dimension (F2) corresponds to ¹H, and the indirect dimension (F1) corresponds to ¹³C.

    • Set the ¹H spectral width as determined from the 1D spectrum.

    • Set the ¹³C spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

    • The number of scans per increment is typically 4-16.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Load a standard HMBC pulse program.

    • Set the ¹H and ¹³C spectral widths as for the HSQC experiment.

    • The number of scans per increment is typically 8-32, as long-range correlations are weaker.

    • The long-range coupling delay is optimized for a J-coupling of around 8 Hz.

Visualizing the Structural Confirmation

Graphviz diagrams can effectively illustrate the logical flow of the analysis and the network of correlations that confirm the structure.

References

A Comparative Efficacy Analysis of Novel Benzohydrazide Analogs as Potent EGFR Inhibitors in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the in vitro efficacy of a series of novel benzohydrazide derivatives containing dihydropyrazole moieties. The study highlights the potential of these compounds as anticancer agents, focusing on their antiproliferative activities and their mechanism of action as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Quantitative Efficacy of Benzohydrazide Analogs

A series of 32 novel benzohydrazide derivatives, designated H1 through H32, were synthesized and evaluated for their in vitro antiproliferative activity against four human cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentrations (IC50) were determined to quantify the efficacy of each analog. Furthermore, the direct inhibitory effect on EGFR kinase was assessed.[1]

Among the synthesized compounds, analog H20 emerged as the most potent inhibitor across all tested cell lines and demonstrated significant EGFR kinase inhibition. The data underscores a structure-activity relationship where specific substitutions on the benzohydrazide scaffold containing a dihydropyrazole ring contribute to the observed cytotoxic and enzyme inhibitory effects.[1]

Below is a summary of the IC50 values for a selection of the most active compounds compared to the reference drug, Erlotinib.[1]

CompoundA549 (μM)MCF-7 (μM)HeLa (μM)HepG2 (μM)EGFR Kinase (μM)
H1 1.952.031.121.560.89
H4 0.890.760.540.630.15
H18 0.930.850.610.770.21
H20 0.460.290.150.210.08
H25 1.561.230.981.150.54
Erlotinib 0.520.410.230.350.03

Experimental Protocols

The evaluation of the benzohydrazide analogs was conducted using standardized in vitro assays to ensure the reliability and reproducibility of the results.[1]

In Vitro Antiproliferative Assay (MTT Assay)

The cytotoxic activity of the synthesized benzohydrazide derivatives was determined using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Culture: Human cancer cell lines (A549, MCF-7, HeLa, and HepG2) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^5 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the benzohydrazide analogs (ranging from 0.25 to 160 μM) dissolved in 10% DMSO. Control wells received the vehicle (10% DMSO) alone. The plates were then incubated for 24 hours.

  • MTT Addition: Following the incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The supernatant was removed, and 200 μL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of growth inhibition against the compound concentrations.

EGFR Kinase Inhibition Assay

The inhibitory activity of the benzohydrazide analogs against EGFR kinase was evaluated using a luminescence-based assay.

  • Reaction Setup: The assay was performed in a 96-well plate. Each well contained EGFR kinase, a specific substrate peptide, and ATP in a reaction buffer.

  • Compound Addition: The synthesized compounds were added to the wells at various concentrations.

  • Kinase Reaction: The kinase reaction was initiated by the addition of ATP and incubated at room temperature for a specified period.

  • Luminescence Detection: After the incubation, a kinase detection reagent was added, which stops the enzymatic reaction and generates a luminescent signal that is inversely proportional to the kinase activity.

  • Data Analysis: The luminescence was measured using a plate reader. The IC50 values were calculated by plotting the percentage of kinase inhibition against the log of the compound concentrations.

Visualizing the Mechanism of Action

The primary mechanism of action for the potent benzohydrazide analog H20 is the inhibition of the EGFR signaling pathway. Overactivation of this pathway is a common driver of tumor growth and proliferation.[1] The following diagram illustrates the general workflow for the synthesis and screening of these compounds.

G cluster_synthesis Synthesis cluster_screening Biological Screening A Starting Materials (4-Hydrazinylbenzoic acid) B Intermediate Synthesis (Methyl 4-hydrazinylbenzoate) A->B C Condensation Reaction B->C D Final Benzohydrazide Analogs (H1-H32) C->D E In Vitro Antiproliferative Screening (MTT Assay) D->E Test Compounds F EGFR Kinase Inhibition Assay D->F Test Compounds G Identification of Lead Compound (H20) E->G F->G H Structure-Activity Relationship (SAR) Analysis G->H

Caption: General workflow for the synthesis and biological screening of benzohydrazide derivatives.

The following diagram illustrates the targeted EGFR signaling pathway.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds to RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 H20 Benzohydrazide Analog (e.g., H20) H20->EGFR Inhibits (ATP-binding site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: Inhibition of the EGFR signaling pathway by benzohydrazide analogs.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3,4-Dichlorobenzohydrazide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of 3,4-Dichlorobenzohydrazide is crucial for its development and quality control. The cross-validation of analytical methods is a critical step to ensure data integrity and consistency. This guide provides an objective comparison of two powerful analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is evaluated based on supporting experimental data for closely related aromatic hydrazide compounds, providing a framework for method selection and validation.

Comparative Analysis of Analytical Methods

The choice between HPLC and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the sample matrix. While HPLC offers a robust and cost-effective solution for routine analysis, LC-MS/MS provides superior sensitivity and specificity, making it the preferred method for trace-level quantification and analysis in complex biological matrices.

Data Presentation: A Comparative Summary of Performance Characteristics

The following table summarizes the typical performance characteristics of HPLC and LC-MS/MS methods for the analysis of aromatic hydrazides, based on validated methods for analogous compounds. This data serves as a benchmark for what can be expected during the validation of a method for this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.998[1]> 0.995[2]
Accuracy (% Recovery) 98.0% - 102.0%88% - 112%
Precision (%RSD) < 2.0%< 15%
Limit of Detection (LOD) ~0.1 µg/mL0.02 - 1.35 ng/mL[3]
Limit of Quantitation (LOQ) ~0.3 µg/mL0.06 - 4.09 ng/mL[3]
Selectivity Good; potential for interference from co-eluting compounds.Excellent; high specificity from mass-to-charge ratio detection.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following protocols are generalized based on established methods for aromatic hydrazide analysis and should be optimized and validated for the specific quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high and the matrix is less complex.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase may need to be adjusted to ensure optimal separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., diluent similar to the mobile phase), filtered, and injected into the HPLC system.

  • Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of trace amounts of this compound, especially in complex biological matrices such as plasma or tissue extracts.

  • Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column: A reversed-phase C18 or similar column, often with smaller particle sizes for better resolution and faster analysis times.

  • Mobile Phase: A gradient elution is typically employed using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of a modifier like formic acid or ammonium formate to improve ionization.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2 - 0.6 mL/min.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and one or more product ions (fragments of the precursor ion).

  • Sample Preparation: May involve more extensive sample cleanup procedures such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove matrix interferences.

  • Quantification: An internal standard is often used, and a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Mandatory Visualization

Cross-Validation Experimental Workflow

The following diagram illustrates the logical workflow for the cross-validation of the HPLC and LC-MS/MS analytical methods for the quantification of this compound.

CrossValidationWorkflow cluster_method_dev Method Development & Validation cluster_cross_val Cross-Validation cluster_conclusion Conclusion HPLC_Dev HPLC Method Development (UV Detection) HPLC_Val HPLC Method Validation (ICH Guidelines) HPLC_Dev->HPLC_Val LCMS_Dev LC-MS/MS Method Development (MRM Detection) LCMS_Val LC-MS/MS Method Validation (ICH Guidelines) LCMS_Dev->LCMS_Val Sample_Prep Prepare Identical Sample Sets (e.g., Spiked Matrix, Real Samples) HPLC_Val->Sample_Prep LCMS_Val->Sample_Prep Analyze_HPLC Analyze Samples using Validated HPLC Method Sample_Prep->Analyze_HPLC Analyze_LCMS Analyze Samples using Validated LC-MS/MS Method Sample_Prep->Analyze_LCMS Compare_Results Compare Quantitative Results (Statistical Analysis) Analyze_HPLC->Compare_Results Analyze_LCMS->Compare_Results Conclusion Assess Method Comparability & Define Application Scope Compare_Results->Conclusion

Cross-validation workflow for analytical methods.
Signaling Pathway for Method Selection Logic

The following diagram outlines the logical decision-making process for selecting the appropriate analytical method based on the specific analytical requirements.

MethodSelection Start Define Analytical Needs for This compound Decision_Sensitivity High Sensitivity Required? (e.g., Trace Analysis, Biological Matrix) Start->Decision_Sensitivity Decision_Specificity High Specificity Required? (e.g., Complex Mixture, Isomeric Impurities) Decision_Sensitivity->Decision_Specificity Yes Consider_HPLC Consider HPLC for Routine Analysis Decision_Sensitivity->Consider_HPLC No Select_LCMS Select LC-MS/MS Decision_Specificity->Select_LCMS Yes Select_HPLC Select HPLC Decision_Specificity->Select_HPLC No Consider_HPLC->Select_HPLC

Decision pathway for analytical method selection.

References

assessing the purity of synthesized 3,4-Dichlorobenzohydrazide against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized 3,4-Dichlorobenzohydrazide against a reference standard, detailing the analytical methodologies and experimental data required for rigorous purity assessment. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its purity crucial for the safety and efficacy of the final active pharmaceutical ingredient (API).

I. Comparison of Synthesized vs. Reference Standard this compound

The purity of a newly synthesized batch of this compound is critically evaluated against a certified reference standard. The primary analytical techniques for this assessment include High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Titration for assay determination, and Karl Fischer titration for water content. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed for structural confirmation and identification of impurities.

Table 1: Quantitative Purity Comparison

ParameterSynthesized this compoundReference StandardMethod of Analysis
Purity (by HPLC) 99.6%≥ 99.5%HPLC
Assay (by Titration) 99.8%99.0% - 101.0%Acid-Base Titration
Water Content 0.15%≤ 0.5%Karl Fischer
Melting Point 168-170 °C169-172 °CMelting Point Apparatus
Individual Impurity ≤ 0.1%Not more than 0.1%HPLC
Total Impurities 0.4%Not more than 0.5%HPLC

II. Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

A. Synthesis of this compound

This compound can be synthesized via the reaction of 3,4-dichlorobenzoyl chloride with hydrazine hydrate.

  • Materials: 3,4-dichlorobenzoyl chloride, hydrazine monohydrate, ethanol, sodium hydroxide.

  • Procedure:

    • In a three-necked round-bottom flask, dissolve 3,4-dichlorobenzoyl chloride in ethanol.

    • Cool the solution in an ice bath and slowly add a solution of hydrazine monohydrate in ethanol while stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and add a dilute solution of sodium hydroxide to precipitate the product.

    • Filter the crude product, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure this compound.

B. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This reverse-phase HPLC method is designed to separate this compound from potential process-related impurities and degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A to 30% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial composition) to a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • ¹H NMR (Expected Signals): Aromatic protons will appear in the range of 7.5-8.0 ppm. The hydrazide protons (-CONHNH₂) will appear as distinct signals, which are exchangeable with D₂O.

  • ¹³C NMR (Expected Signals): Aromatic carbons will resonate between 125-135 ppm, and the carbonyl carbon will be observed downfield, typically above 160 ppm.

D. Mass Spectrometry (MS) for Molecular Weight Verification

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile and infuse it into the mass spectrometer.

  • Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (C₇H₆Cl₂N₂O), which has a molecular weight of approximately 205.05 g/mol . The isotopic pattern characteristic of two chlorine atoms should also be observed.

III. Mandatory Visualizations

The following diagrams illustrate the logical workflows for the synthesis and purity assessment of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product 3_4_Dichlorobenzoyl_Chloride 3,4-Dichlorobenzoyl Chloride Reaction Reaction in Ethanol 3_4_Dichlorobenzoyl_Chloride->Reaction Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction Precipitation Precipitation with NaOH Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Synthesized_Product Synthesized This compound Recrystallization->Synthesized_Product

Caption: Synthesis workflow for this compound.

Purity_Assessment_Workflow cluster_analysis Analytical Techniques Synthesized_Sample Synthesized This compound HPLC HPLC Analysis (Purity & Impurities) Synthesized_Sample->HPLC Titration Titration (Assay) Synthesized_Sample->Titration Karl_Fischer Karl Fischer (Water Content) Synthesized_Sample->Karl_Fischer NMR NMR Spectroscopy (Structural Confirmation) Synthesized_Sample->NMR MS Mass Spectrometry (Molecular Weight) Synthesized_Sample->MS Reference_Standard Reference Standard Reference_Standard->HPLC Reference_Standard->Titration Reference_Standard->NMR Reference_Standard->MS Purity_Report Purity Assessment Report HPLC->Purity_Report Titration->Purity_Report Karl_Fischer->Purity_Report NMR->Purity_Report MS->Purity_Report

Caption: Purity assessment workflow.

A Comparative Analysis of the Interaction of Benzohydrazide Derivatives with Inflammatory Enzymes: An In Silico Docking Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the docking studies of a series of benzohydrazide derivatives. The data presented here is compiled from a study on sulphonyl hydrazide derivatives, which serve as a representative example of benzohydrazides for the purpose of this comparative analysis due to the limited availability of specific comparative data on 3,4-Dichlorobenzohydrazide derivatives.

This guide details the binding affinities of these compounds against key enzymes in the inflammatory pathway, namely Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX). The objective is to present a clear, data-driven comparison to aid in the understanding of their potential as anti-inflammatory agents.

Quantitative Data Summary

The following table summarizes the in-silico docking scores and in-vitro inhibitory concentrations (IC50) of a series of sulphonyl hydrazide derivatives (R1-R5) against COX-1, COX-2, and 5-LOX enzymes. Lower docking scores indicate a higher binding affinity.

CompoundTarget EnzymeDocking Score (kcal/mol)IC50 (µM)
R1 COX-1-194.45
COX-2-4.74
5-LOX--
R2 COX-1-58.48
COX-2-1.99
5-LOX--
R3 COX-1-17.11
COX-2 - 0.84
5-LOX - 0.46
R4 COX-1-24.79
COX-2-1.70
5-LOX-0.97
R5 COX-1-45.88
COX-2-2.74
5-LOX--
Indomethacin (Standard) COX-1-6.18
Celecoxib (Standard) COX-2-0.82
Zileuton (Standard) 5-LOX-1.04

Note: Specific docking scores for each compound were not available in the referenced study; however, the IC50 values provide a quantitative measure of inhibitory potency. The study indicated that compound R3 showed strong binding affinity with the targeted receptors.[1]

Experimental Protocols

The methodologies outlined below are based on standard practices reported in the docking studies of hydrazide derivatives.

Molecular Docking Protocol

The in silico docking studies were performed using the Molecular Operating Environment (MOE) software.[1]

  • Protein Preparation:

    • The three-dimensional crystal structures of the target enzymes (COX-1, COX-2, and 5-LOX) were obtained from the Protein Data Bank (PDB).

    • The protein structures were prepared by removing water molecules, adding hydrogen atoms, and performing energy minimization using a suitable force field.

  • Ligand Preparation:

    • The 2D structures of the sulphonyl hydrazide derivatives (R1-R5) were sketched using chemical drawing software and converted to 3D structures.

    • The ligands were subjected to energy minimization to obtain stable conformations.

  • Docking Simulation:

    • The prepared ligands were docked into the active sites of the prepared protein structures.

    • The docking protocol was validated by redocking the co-crystallized ligand into the active site of the protein and calculating the root-mean-square deviation (RMSD). An RMSD value of less than 2 Å is generally considered a successful validation.

    • The docking simulations were performed to predict the binding poses and calculate the binding affinities (docking scores) of the ligands with the target enzymes. The poses with the lowest energy scores, representing the most favorable binding modes, were selected for further analysis.

Enzyme Inhibition Assay

The in vitro inhibitory activities of the synthesized compounds against COX-1, COX-2, and 5-LOX were determined using spectrophotometric assays.[1]

  • COX-1/COX-2 Inhibition Assay: The assay measures the peroxidase activity of the COX enzymes. The inhibition of the enzyme is determined by monitoring the oxidation of a chromogenic substrate in the presence of the test compounds.

  • 5-LOX Inhibition Assay: The assay is based on the measurement of the formation of leukotrienes from arachidonic acid. The inhibitory effect of the compounds is quantified by the reduction in the product formation.

The IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, were calculated from the dose-response curves.[1]

Visualizations

Experimental Workflow for In Silico Docking

The following diagram illustrates the general workflow for the molecular docking studies described.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (from PDB) Docking Molecular Docking (e.g., MOE) Protein_Prep->Docking Ligand_Prep Ligand Preparation (3D Structure Generation) Ligand_Prep->Docking Binding_Analysis Binding Affinity Analysis (Docking Score) Docking->Binding_Analysis Pose_Analysis Interaction & Pose Analysis Binding_Analysis->Pose_Analysis

References

A Researcher's Guide to Evaluating the Selectivity of Benzohydrazide-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The benzohydrazide scaffold is a versatile pharmacophore utilized in the development of inhibitors for a wide range of enzyme targets. Its derivatives have shown promise in modulating the activity of enzymes implicated in various diseases. This guide focuses on the evaluation and selectivity of these inhibitors, with a particular interest in halogenated structures such as 3,4-Dichlorobenzohydrazide. While specific public data on this compound is limited, this guide provides a comparative framework using data from structurally related benzohydrazide derivatives to illustrate the evaluation process for this important class of compounds. Understanding the selectivity profile is crucial in drug discovery to minimize off-target effects and enhance therapeutic efficacy.

Comparative Inhibitory Activity of Benzohydrazide Derivatives

The selectivity of an inhibitor is determined by comparing its potency against a primary target enzyme versus other related or unrelated enzymes. The half-maximal inhibitory concentration (IC₅₀) is a common metric for potency, with lower values indicating greater strength. The following tables summarize the inhibitory activities of various benzohydrazide derivatives against several key enzyme families.

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzohydrazide Derivatives

Compound IDSubstitution PatternhCA-I IC₅₀ (µM)hCA-II IC₅₀ (µM)Selectivity (hCA-I / hCA-II)
1 2-amino-3-nitro0.0300.0470.64
2 3-amino-2-methyl---
Standard Acetazolamide (AZA)---

Data sourced from in vitro inhibition profiles of benzohydrazide derivatives on human red blood cell carbonic anhydrase isozymes.[1] A notable finding is that 2-amino-3-nitro benzohydrazide was identified as a highly effective inhibitor for both hCA isozymes.[1]

Table 2: Inhibition of Cholinesterases by 2-(benzamido) Benzohydrazide Derivatives

Compound IDSubstitution PatternAcetylcholinesterase (AChE) IC₅₀ (µM)Butyrylcholinesterase (BChE) IC₅₀ (µM)Selectivity (AChE / BChE)
06 -0.09 ± 0.050.14 ± 0.050.64
11 --0.12 ± 0.09BChE Selective
13 -0.11 ± 0.030.10 ± 0.061.10
Standard Donepezil0.10 ± 0.020.14 ± 0.030.71

Data from a study on 2-(benzamido) benzohydrazide derivatives.[2] Compounds 06 and 13 demonstrated IC₅₀ values comparable to the standard drug Donepezil, while compound 11 showed selective inhibition against BChE.[2]

Table 3: Inhibition of Mushroom Tyrosinase by Benzyl Hydrazide Derivatives

Compound IDSubstitution PatternTyrosinase IC₅₀ (µM)
6d -26.36
6i -25.29
Standard Kojic Acid-

Data from a study on 3-hydroxypyridin-4-one derivatives with benzyl hydrazide substitutions.[3] The study revealed that compounds 6i and 6d exhibited the most significant activity in tyrosinase inhibition.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate evaluation of enzyme inhibitors. Below is a representative protocol for a tyrosinase inhibition assay.

Mushroom Tyrosinase Inhibition Assay Protocol

This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity using L-DOPA as a substrate.

1. Materials and Reagents:

  • Mushroom Tyrosinase (e.g., from Sigma-Aldrich)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Test Compounds (this compound derivatives) dissolved in DMSO

  • Kojic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate.

  • Substrate Solution: Prepare a fresh solution of L-DOPA in phosphate buffer.

  • Inhibitor Solutions: Prepare serial dilutions of the test compounds and kojic acid in DMSO.

3. Assay Procedure:

  • To each well of a 96-well plate, add the following in order:

    • Phosphate Buffer

    • Test compound solution (or DMSO for control)

    • Enzyme solution

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.

  • Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals (e.g., every minute) for a set duration (e.g., 15-20 minutes) using a microplate reader.

4. Data Analysis:

  • Calculate the rate of reaction (V) for each concentration of the inhibitor.

  • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

  • To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring reaction rates at various substrate concentrations in the presence of different inhibitor concentrations and analyze the data using Lineweaver-Burk plots.[4]

Visualizing Experimental and Logical Workflows

Workflow for Selectivity Profiling of Enzyme Inhibitors

The following diagram illustrates a standard workflow for identifying and characterizing the selectivity of novel enzyme inhibitors.

G cluster_0 Phase 1: Discovery & Primary Screening cluster_1 Phase 2: Selectivity & Off-Target Analysis cluster_2 Phase 3: Mechanism & Validation Compound_Library Compound Library (e.g., Benzohydrazides) Primary_Screen Primary HTS Assay (Single Target Enzyme) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Potency Cutoff) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assays (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Panel Selectivity Screening (Panel of Related Enzymes) Kinetic_Studies Kinetic Analysis (Mode of Inhibition) Selectivity_Panel->Kinetic_Studies Off_Target_Screen Broad Off-Target Screen (e.g., Kinome Panel) Cell_Based_Assays Cell-Based Assays (Cellular Potency & Toxicity) Off_Target_Screen->Cell_Based_Assays Dose_Response->Selectivity_Panel Dose_Response->Off_Target_Screen SAR_Analysis SAR Analysis & Lead Opt. Kinetic_Studies->SAR_Analysis Cell_Based_Assays->SAR_Analysis Lead_Candidate Lead_Candidate SAR_Analysis->Lead_Candidate Identifies Lead Candidate

Caption: Workflow for enzyme inhibitor discovery and selectivity profiling.

Structure-Activity Relationship (SAR) Logic

This diagram outlines the logical process of a Structure-Activity Relationship (SAR) study, which is essential for optimizing inhibitor potency and selectivity.

SAR_Logic cluster_Modifications Systematic Modifications cluster_Evaluation Biological Evaluation cluster_Analysis Data Analysis & Iteration Core Core Scaffold Benzohydrazide R1 R1 Group (e.g., Phenyl Ring Subs) Core:h->R1 Modify R2 R2 Group (e.g., Hydrazone Moiety) Core:h->R2 Modify Linker Linker (e.g., Amide Bond) Core:h->Linker Modify Assay_Potency Potency Assay (IC50 vs. Target) R1->Assay_Potency R2->Assay_Potency Linker->Assay_Potency Assay_Selectivity Selectivity Assay (IC50 vs. Panel) Assay_Potency->Assay_Selectivity SAR_Model Develop SAR Model (Identify Key Features) Assay_Selectivity->SAR_Model Design_Cycle Design Next Generation (Improved Analogs) SAR_Model->Design_Cycle Design_Cycle->Core:h Iterate

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

References

Safety Operating Guide

Proper Disposal of 3,4-Dichlorobenzohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,4-Dichlorobenzohydrazide, a compound that requires careful management due to its potential health and environmental hazards. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. Understanding its specific risks is the first step in safe handling and disposal. Key hazard information is summarized in the table below.

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Acute Oral Toxicity H302: Harmful if swallowed.[1][2]P270: Do not eat, drink or smoke when using this product.[1] P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]
Skin Irritation H315: Causes skin irritation.[1][2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye Irritation H319: Causes serious eye irritation.[1][2]P280: Wear protective gloves/eye protection/face protection.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Respiratory Irritation H335: May cause respiratory irritation.[1][2]P261: Avoid breathing dust.[1][2] P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[1]
Skin Sensitization H317: May cause an allergic skin reaction.P272: Contaminated work clothing must not be allowed out of the workplace.
Aquatic Hazard H411: Toxic to aquatic life with long lasting effects.[3]P273: Avoid release to the environment.[3]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to send it to an approved waste disposal plant.[4] Never dispose of this chemical down the drain or in the regular trash. The following protocol outlines the necessary steps for its safe collection and disposal.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4]

2. Waste Segregation and Collection:

  • Designate a specific, properly labeled hazardous waste container for this compound and any materials contaminated with it.

  • Do not mix this waste with other incompatible waste streams.[5]

  • Collect solid waste, such as residual powder and contaminated weighing paper, in a clearly labeled, sealable container.

  • For solutions, use a dedicated, leak-proof container. If the solvent is flammable, store the waste container in a flammable storage cabinet.[6]

3. Container Management:

  • Keep the hazardous waste container securely closed except when adding waste.[5]

  • Ensure the container is made of a material compatible with this compound.

  • Fill containers to no more than 90% of their capacity to prevent spills and allow for expansion.

4. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

  • Indicate the primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Maintain a log of the waste added to the container.

5. Storage:

  • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4]

  • Use secondary containment, such as a spill tray, for liquid waste containers to prevent the spread of potential leaks.[5]

6. Disposal of Empty Containers:

  • Thoroughly empty all contents from the original this compound container.

  • The first rinse of the "empty" container must be collected and disposed of as hazardous waste.[5]

  • Subsequent rinses of containers that held this acutely toxic chemical should also be collected as hazardous waste.[5]

  • After proper rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.

7. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5]

  • Follow their specific procedures for waste manifest and transportation.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert your supervisor and colleagues.

  • Control Ignition Sources: If the material is in a flammable solvent, turn off any nearby ignition sources.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use a spill kit to contain the spill.[6] For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust.[4] For liquid spills, use an absorbent material to soak up the spill and place the contaminated material in the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's EHS department.

Logical Flow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,4-Dichlorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 3,4-Dichlorobenzohydrazide. Researchers, scientists, and drug development professionals should strictly adhere to these guidelines to mitigate potential risks and ensure a safe laboratory environment. As a chlorinated derivative of benzohydrazide, this compound should be handled with extreme caution, assuming it may possess significant toxicity, potential carcinogenicity, and skin and eye irritant properties.

Hazard Assessment and Engineering Controls

This compound is a halogenated organic compound and a derivative of hydrazine. Compounds of this nature are often toxic and may be carcinogenic.[1] Therefore, all work with this substance must be conducted within a certified chemical fume hood to minimize the risk of inhalation. The designated work area should be clearly marked for hazardous substance use. Essential safety equipment, including safety showers and eyewash stations, must be readily accessible.[1][2]

Key Engineering Controls:

  • Chemical Fume Hood: All handling, weighing, and experimental procedures involving this compound must be performed inside a properly functioning and certified chemical fume hood.[3]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[3]

  • Restricted Access: The area where the compound is handled should be clearly marked with warning signs, and access should be limited to authorized and trained personnel only.[3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[3][4] The following table summarizes the required PPE for handling this compound.

Body PartRequired PPEMaterial/StandardSpecification
Hands Chemical-resistant glovesNitrile or NeopreneConsult glove manufacturer's resistance chart.[1]
Eyes Safety goggles or face shieldANSI Z87.1-compliantIndirect-vent splash-resistant goggles are recommended. A face shield should be used if there is a significant splash hazard.[2][4]
Body Flame-resistant lab coat and chemical-resistant apron100% cotton-based lab coatTo be worn over full-length pants.[1][2]
Respiratory Respirator (if necessary)NIOSH-approvedUse should be a last resort after engineering controls.[1][4] A risk assessment should determine the need for respiratory protection.[1]

Experimental Protocols: Handling and Emergency Procedures

Standard Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. The chemical fume hood should be operational and certified.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood. Use a spatula for transfers and handle it carefully to avoid creating dust.

  • In Use: Keep all containers with this compound tightly closed when not in use.

  • Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[5][6] Decontaminate all work surfaces.

Emergency Procedures:

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[5][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
Spill For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.[7]

Disposal Plan

As a halogenated organic compound, this compound and any contaminated materials must be disposed of as hazardous waste.[7][8][9]

Disposal Protocol:

  • Segregation: Do not mix halogenated waste with non-halogenated waste.[8][9][10]

  • Containerization: Collect all waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[7][10]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".[7][8]

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.[5] Incineration is a common disposal method for halogenated organic compounds.[10][11]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_post Post-Handling prep1 Don PPE prep2 Verify Fume Hood Operation prep1->prep2 handle1 Weigh and Transfer prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose of Waste clean2->clean3 post1 Remove PPE clean3->post1 post2 Wash Hands post1->post2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.